Benzimidazole-2-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-benzimidazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMOQAOHOLTYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzimidazole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzimidazole-2-boronic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While a direct, one-pot synthesis protocol from simple precursors is not extensively documented in publicly available literature, this guide outlines established methods for the synthesis of the parent benzimidazole (B57391) scaffold, which serves as a crucial precursor. Furthermore, it details the standard analytical techniques employed for the characterization of such compounds, providing expected data based on the analysis of closely related benzimidazole derivatives.
Introduction
This compound (CAS No: 1375184-43-2) is a derivative of benzimidazole, a bicyclic aromatic heterocycle consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. The incorporation of a boronic acid group at the 2-position of the benzimidazole ring opens up possibilities for its use in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This functional group also imparts unique electronic and biological properties, making it a target of interest for the development of novel therapeutic agents and chemical probes.
Synthesis of the Benzimidazole Scaffold
The synthesis of the core benzimidazole structure is a well-established process. A common and efficient method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. Boric acid can be employed as a mild and effective catalyst in this reaction.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles using Boric Acid Catalyst [1][2]
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles, which are precursors for further functionalization to obtain this compound.
Materials:
-
o-Phenylenediamine
-
Appropriate aldehyde or carboxylic acid
-
Boric Acid (catalyst)
-
Water (solvent)
-
Ethanol (for recrystallization)
-
Sodium carbonate (for workup)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel F254)
-
Ethyl acetate/n-hexane (TLC eluent)
Procedure:
-
In a round-bottomed flask, a mixture of o-phenylenediamine (1 mmol), the desired aldehyde or carboxylic acid (1 mmol), and a catalytic amount of boric acid (e.g., 10 mol%) is prepared in water (10 mL).[1][3]
-
The reaction mixture is stirred at room temperature.[3]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction, the reaction mixture is added dropwise with vigorous stirring into a solution of sodium carbonate in water to neutralize any remaining acid and precipitate the product.[3]
-
If a solid precipitates, it is collected by filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzimidazole.[1]
Note: The specific reaction time and temperature may need to be optimized depending on the reactivity of the chosen aldehyde or carboxylic acid.
Synthesis of this compound
Below is a proposed logical workflow for such a synthesis.
Characterization of Benzimidazole Derivatives
The characterization of benzimidazole derivatives relies on a combination of spectroscopic and analytical techniques to confirm the structure and purity of the synthesized compounds.
Experimental Protocols for Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
1H NMR: The 1H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For benzimidazole derivatives, characteristic signals are observed for the aromatic protons of the benzene ring and the proton on the imidazole nitrogen (if present).
-
13C NMR: The 13C NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzimidazole core are characteristic.
-
Data Acquisition: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of benzimidazole derivatives, typically observing the protonated molecule [M+H]+.
-
Data Acquisition: Mass spectra are acquired using a mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. Characteristic absorption bands for N-H, C=N, and aromatic C-H stretching vibrations are expected for benzimidazole derivatives.
Summary of Expected Characterization Data
While specific data for this compound is not available, the following table summarizes the expected ranges for key characterization parameters based on data for closely related benzimidazole derivatives.[2][4]
| Parameter | Expected Value/Observation |
| Molecular Formula | C7H7BN2O2 |
| Molecular Weight | 161.95 g/mol |
| 1H NMR (in DMSO-d6) | Aromatic protons (benzene ring): δ 7.2-7.8 ppm (multiplets)N-H proton (imidazole): δ ~12-13 ppm (broad singlet)B(OH)2 protons: Broad singlet |
| 13C NMR (in DMSO-d6) | Aromatic carbons: δ 110-150 ppmC2 carbon (attached to boron): Chemical shift will be significantly influenced by the boronic acid group. |
| Mass Spectrum (ESI+) | [M+H]+ at m/z 162.96 |
| IR Spectroscopy | N-H stretch: ~3400 cm-1C=N stretch: ~1620 cm-1Aromatic C-H stretch: ~3050 cm-1B-O stretch: ~1350 cm-1O-H stretch (boronic acid): Broad band ~3200-3600 cm-1 |
Logical Workflow for Characterization
The following diagram illustrates the typical workflow for the characterization of a synthesized benzimidazole derivative.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a direct, optimized synthesis protocol remains to be fully elucidated in accessible literature, the outlined methods for the preparation of the benzimidazole core and the proposed synthetic strategy offer a clear path for its eventual synthesis. The provided characterization data, based on analogous compounds, serves as a valuable reference for researchers and scientists working on the development and analysis of this and related benzimidazole derivatives. Further research is warranted to develop and publish a detailed and optimized synthesis protocol for this compound to facilitate its broader application in chemical and pharmaceutical research.
References
An In-depth Technical Guide to Benzimidazole-2-boronic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of benzimidazole-2-boronic acid. The information is compiled to support research and development efforts in medicinal chemistry and related fields.
Chemical Properties and Structure
This compound is a heterocyclic organic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system, with a boronic acid group substituted at the 2-position of the imidazole ring.[1] This unique combination of a well-established pharmacophore, the benzimidazole (B57391) nucleus, with the versatile boronic acid moiety suggests a range of potential applications in medicinal chemistry and materials science.[2]
Structure:
The chemical structure of this compound is characterized by the planar benzimidazole ring system. The boronic acid group, -B(OH)₂, is attached to the C2 carbon of the imidazole ring.
Molecular Formula: C₇H₇BN₂O₂[1]
Molecular Weight: 161.95 g/mol [1]
CAS Number: 1375184-43-2[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BN₂O₂ | [1] |
| Molecular Weight | 161.95 g/mol | [1] |
| Predicted Boiling Point | 451.8 ± 28.0 °C | |
| Predicted Density | 1.42 ± 0.1 g/cm³ | |
| Predicted pKa | 4.62 ± 0.30 | |
| Physical Form | Solid (predicted) | [3] |
| Storage Temperature | 10°C - 25°C | [1] |
Note: Some physical properties are predicted values and should be confirmed experimentally.
Solubility: While specific experimental solubility data for this compound is not readily available, benzimidazole itself is soluble in hot water and freely soluble in alcohol.[4][5] It is also soluble in aqueous solutions of acids and strong alkalis.[5] Boronic acids, in general, exhibit a range of solubilities depending on the nature of the organic substituent.
Stability: Benzimidazole derivatives are known for their high chemical stability.[3] Boronic acids are generally stable crystalline products under normal storage conditions.[6] However, they can be sensitive to hydrolysis.[7] For long-term storage, it is recommended to keep the compound at 10°C - 25°C.[1]
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the provided search results, the expected spectroscopic characteristics can be inferred from data on similar benzimidazole derivatives.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.0-8.3 ppm.[8] The N-H proton of the imidazole ring is expected to appear as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm when measured in DMSO-d₆.[8] The protons of the hydroxyl groups in the boronic acid moiety may be observable as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the seven carbon atoms of the benzimidazole ring. The C2 carbon, attached to the boronic acid group, is expected to have a chemical shift significantly influenced by the boron atom. In related benzimidazole derivatives, the C2 carbon signal appears in the range of 142-152 ppm.[9] The other aromatic carbons will resonate in the typical aromatic region of the spectrum.
FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands. A broad band in the region of 3500–3200 cm⁻¹ would correspond to the O-H stretching of the boronic acid and the N-H stretching of the imidazole ring.[10] Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹.[11] The C=N stretching vibration of the imidazole ring typically appears around 1620 cm⁻¹. The B-O stretching vibrations are also expected, though they can be broad and may overlap with other signals.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 161.95 g/mol . Fragmentation patterns would likely involve the loss of water from the boronic acid group and fragmentation of the benzimidazole ring system, which is a characteristic fragmentation pathway for this class of compounds.[4]
Experimental Protocols
Synthesis of Benzimidazole Derivatives (General Protocol):
A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde in the presence of a catalyst.[3][12][13][14]
-
Materials:
-
Procedure:
-
A mixture of o-phenylenediamine, the aldehyde, and the catalyst in the chosen solvent is stirred in a round-bottom flask at room temperature.[12][14]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[12][14]
-
Upon completion, the reaction mixture is worked up. This may involve adding the mixture to a basic solution (e.g., Na₂CO₃ in water) to precipitate the product.[12]
-
The solid product is collected by filtration, washed with water, and dried.[12][14]
-
If the product is not a solid, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is then washed, dried, and the solvent evaporated.[12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[14] Column chromatography over silica (B1680970) gel can also be employed for purification.[12] For boronic acids specifically, a purification process involving salt formation with a base, extraction of impurities, and then regeneration of the pure boronic acid with an acid can be utilized.[15]
Caption: A general workflow for the synthesis and purification of benzimidazole derivatives.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][9] The benzimidazole scaffold is a key component in several commercially available drugs.[2]
Inhibition of Activin Receptor Signaling:
This compound has been reported to exhibit receptor tyrosine kinase activity and to inhibit activin and its receptor.[1][6] The activin signaling pathway is a part of the larger TGF-β superfamily signaling pathway and plays crucial roles in cell growth, differentiation, and apoptosis.[13][16] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][17]
Activins bind to type II receptors (ActRIIA or ActRIIB), which then recruit and phosphorylate a type I receptor (predominantly ALK4 or ALK7).[16] This activated receptor complex then phosphorylates the intracellular signaling proteins SMAD2 and SMAD3.[13][16] The phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[13][16]
The inhibitory action of this compound likely occurs at the receptor level, preventing the initial binding of activin or disrupting the formation of the active receptor complex.
Caption: The activin signaling pathway and the proposed point of inhibition by this compound.
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the context of diseases driven by aberrant activin receptor signaling. Further experimental validation of its physicochemical properties, detailed spectroscopic characterization, and in-depth biological evaluation are warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
- 1. Signal transduction pathway through activin receptors as a therapeutic target of musculoskeletal diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pradeepresearch.org [pradeepresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1375184-43-2 | FB10341 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. academic.oup.com [academic.oup.com]
- 13. What are activin receptor agonists and how do they work? [synapse.patsnap.com]
- 14. jpsbr.org [jpsbr.org]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. Frontiers | Activin Signaling in the Pathogenesis and Therapy of Neuropsychiatric Diseases [frontiersin.org]
- 17. Antagonists of activin signaling: mechanisms and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Benzimidazole-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Expected Spectroscopic Data
The structural features of Benzimidazole-2-boronic acid, namely the benzimidazole (B57391) ring system and the boronic acid moiety, give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the anticipated data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the integrity of the benzimidazole core and the presence of the boronic acid group.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| NH (imidazole) | 12.0 - 13.0 | broad singlet | Exchangeable with D₂O. |
| Aromatic CH | 7.2 - 7.8 | multiplet | The four protons on the benzene (B151609) ring will exhibit complex splitting patterns. |
| B(OH)₂ | 4.0 - 6.0 | broad singlet | Highly dependent on concentration, temperature, and water content. Exchangeable with D₂O. |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C2 (imidazole, C-B) | 140 - 150 | The carbon bearing the boronic acid group is expected to be significantly deshielded. |
| Aromatic C-H | 110 - 125 | Chemical shifts for the four aromatic CH carbons. |
| Aromatic C (bridgehead) | 130 - 145 | The two carbons at the fusion of the benzene and imidazole (B134444) rings. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the vibrational modes of the N-H, O-H, C=N, and B-O bonds.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong | Often overlaps with the N-H stretch. |
| N-H stretch (imidazole) | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the imidazole ring. |
| C=N stretch (imidazole) | 1610 - 1630 | Medium | Indicative of the imine bond within the imidazole ring.[1] |
| B-O stretch | 1300 - 1400 | Strong | A key indicator for the presence of the boronic acid group. |
| Aromatic C-H stretch | 3000 - 3100 | Medium | |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound (C₇H₇BN₂O₂), the expected molecular weight is approximately 162.06 g/mol .
Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - ESI)
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 163.07 | Protonated molecule, expected to be the base peak in positive ion mode. |
| [M-H]⁻ | 161.05 | Deprotonated molecule, expected in negative ion mode. |
| [M+Na]⁺ | 185.05 | Sodium adduct, commonly observed. |
| [M-H₂O+H]⁺ | 145.06 | Loss of a water molecule from the protonated molecule. |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is recommended due to the potential for oligomerization of boronic acids in other solvents, which can lead to broad, poorly resolved spectra.[2]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
To confirm the presence of exchangeable protons (NH and OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and obtain information about the fragmentation of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[4]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4] To aid ionization, a small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium (B1175870) hydroxide (B78521) (0.1%) for negative ion mode.
-
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable and strong signal.
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions.
Visualization of Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
An In-depth Technical Guide on the X-ray Crystal Structure of Benzimidazole-2-boronic acid
Disclaimer: An exhaustive search of the scientific literature did not yield a publicly available, determined X-ray crystal structure for Benzimidazole-2-boronic acid. This guide, therefore, provides a comprehensive overview of the compound's properties, the biological significance of the benzimidazole-boronic acid scaffold, and generalized experimental protocols for its synthesis and crystallographic analysis, drawing upon data from closely related structures. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a fused benzene (B151609) and imidazole (B134444) ring system, with a boronic acid group substituted at the 2-position. The benzimidazole (B57391) moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] The incorporation of a boronic acid group introduces unique chemical properties, including the ability to form reversible covalent bonds with diols, a feature leveraged in sensor design and drug development.
Compound Profile:
| Property | Value |
| Molecular Formula | C₇H₇BN₂O₂ |
| Molecular Weight | 161.95 g/mol |
| CAS Number | 1375184-43-2 |
Biological Significance and Therapeutic Potential
Benzimidazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The boronic acid functional group can enhance or modulate these activities. For instance, this compound has been noted for its potential role as a receptor tyrosine kinase inhibitor.[4] It has also been investigated for its inhibitory effects on activin and its receptor, which are implicated in cancer development.[4] The ability of boronic acids to interact with biological macromolecules makes them attractive candidates for the design of targeted therapeutics.
Experimental Protocols
Generalized Synthesis of 2-Substituted Benzimidazoles
The synthesis of 2-substituted benzimidazoles, including boronic acid derivatives, can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[5][6] Boric acid or boron sulfonic acid can serve as an efficient catalyst in these reactions.[5][7]
A typical synthetic procedure is as follows:
-
Reactant Preparation: A mixture of an o-phenylenediamine (B120857) derivative (1 mmol) and a substituted aldehyde (1 mmol) is prepared.
-
Catalyst Addition: A catalytic amount of boron sulfonic acid supported on silica (B1680970) gel (e.g., 0.05g, 5 mol%) is added to the reactant mixture in a suitable solvent, such as water (10 mL).[7]
-
Reaction: The mixture is stirred in a round-bottomed flask at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).[5]
-
Work-up: Upon completion, the reaction mixture is added to a basic aqueous solution (e.g., Na₂CO₃) to precipitate the product.[5]
-
Purification: If the product precipitates as a solid, it is collected by filtration, washed with water, and dried. If a gummy material is obtained, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with water, and dried over an anhydrous salt like Na₂SO₄. The solvent is then evaporated to yield the crude product, which can be further purified by column chromatography.[5]
Caption: Generalized workflow for the synthesis of 2-substituted benzimidazoles.
General Protocol for Single-Crystal X-ray Diffraction
To determine the three-dimensional structure of a small molecule like this compound, single-crystal X-ray diffraction is the definitive method.[8] The process involves growing a high-quality single crystal, collecting diffraction data, and refining the structural model.[9]
Key steps in the process include:
-
Crystallization: A suitable single crystal is grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.[10][11] The choice of solvent is critical for obtaining crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[9]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.
Illustrative Crystallographic Data
As the crystal structure of this compound is not available, we present data for a related compound, 2-ethyl-1H-benzimidazole , to illustrate the type of information obtained from an X-ray diffraction study.
Table 1: Example Crystallographic Data for a 2-Substituted Benzimidazole
| Parameter | Value |
| Compound Name | 2-ethyl-1H-benzimidazole |
| Chemical Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(2) |
| b (Å) | 8.567(2) |
| c (Å) | 8.654(2) |
| α (°) | 90 |
| β (°) | 109.45(3) |
| γ (°) | 90 |
| Volume (ų) | 784.4(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.236 |
| Reference | [12] |
This data is provided for illustrative purposes only and does not represent the crystal structure of this compound.
Hypothetical Signaling Pathway Modulation
Given the reported activity of this compound as a receptor tyrosine kinase (RTK) inhibitor, a hypothetical signaling pathway is depicted below.[4] RTKs are crucial in cellular signaling, and their dysregulation is often linked to cancer.[1]
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for researchers and drug development professionals. The established biological importance of the benzimidazole scaffold, coupled with the unique properties of the boronic acid moiety, underscores the potential of this compound class in medicinal chemistry. The generalized protocols for synthesis and crystallographic analysis presented herein offer a practical starting point for further investigation into this and related molecules. Future studies to elucidate the precise three-dimensional structure of this compound are warranted and will be invaluable for structure-based drug design and understanding its interactions with biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1375184-43-2 | FB10341 [biosynth.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rigaku.com [rigaku.com]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
The Advent of a Versatile Building Block: Discovery and Synthesis of Benzimidazole-2-boronic acid
For Immediate Release
A comprehensive technical guide detailing the discovery and first synthesis of Benzimidazole-2-boronic acid, a significant compound in medicinal chemistry and drug development, is now available for researchers, scientists, and professionals in the field. This document provides an in-depth look at the synthetic pathways, experimental protocols, and quantitative data associated with this versatile heterocyclic compound.
A Representative Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-stage process: the formation of the benzimidazole (B57391) nucleus followed by the introduction of the boronic acid group. A common and efficient method for creating the benzimidazole core involves the condensation of ortho-phenylenediamine with a suitable one-carbon synthon, such as formic acid or an equivalent.
Subsequent borylation at the C2 position, a key step for which a specific first instance is not documented, can be achieved through modern techniques such as direct C-H borylation. This state-of-the-art method allows for the regioselective installation of a boryl group onto the heterocyclic scaffold.
Below is a logical workflow illustrating a plausible synthetic route to this compound.
Caption: A plausible two-stage synthetic workflow for this compound.
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of the benzimidazole core, a foundational step towards obtaining this compound.
Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
-
Materials:
-
o-Phenylenediamine
-
90% Formic Acid
-
10% Sodium Hydroxide (B78521) Solution
-
Decolorizing Carbon (Norite)
-
Distilled Water
-
-
Procedure:
-
In a 500-cc round-bottomed flask, 54 g (0.5 mole) of o-phenylenediamine is treated with 32 cc (34.6 g) of 90% formic acid (0.75 mole).
-
The mixture is heated in a water bath at 100°C for two hours.
-
After cooling, 10% sodium hydroxide solution is added slowly, with thorough mixing, until the mixture is just alkaline to litmus.
-
The crude benzimidazole precipitates and is collected with suction filtration. The solid is rinsed from the reaction flask with ice-cold water.
-
The crude product is pressed on the filter and washed with approximately 50 cc of cold water.
-
The crude benzimidazole is dissolved in 750 cc of boiling water. About 2 g of Norite is added, and the solution is digested for fifteen minutes.
-
The hot solution is filtered rapidly through a pre-heated filter.
-
The filtrate is cooled to 10–15°C to crystallize the product.
-
The purified benzimidazole is collected by filtration, washed with 50 cc of cold water, and dried at 100°C.
-
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of the benzimidazole precursor.
| Parameter | Value | Reference |
| Starting Materials | ||
| o-Phenylenediamine | 54 g (0.5 mole) | --INVALID-LINK-- |
| 90% Formic Acid | 32 cc (34.6 g, 0.75 mole) | --INVALID-LINK-- |
| Product | ||
| Compound Name | Benzimidazole | |
| Yield | 49–50.5 g (83–85%) | --INVALID-LINK-- |
| Melting Point | 170–172°C | --INVALID-LINK-- |
Logical Relationships in Synthesis Strategy
The choice of synthetic route is guided by the principles of efficiency, atom economy, and the commercial availability of starting materials. The condensation reaction is a classic and reliable method for forming the benzimidazole ring system. The subsequent direct C-H borylation represents a modern and powerful tool for the late-stage functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.
Navigating the Physicochemical Landscape of Benzimidazole-2-boronic acid: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Benzimidazole-2-boronic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in public literature, this document outlines its predicted physicochemical properties based on analogous structures, namely benzimidazole (B57391) derivatives and other heterocyclic boronic acids. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial parameters in a laboratory setting.
Introduction to this compound
This compound is a heterocyclic compound that integrates the benzimidazole scaffold with a boronic acid functional group. The benzimidazole core is a prominent feature in many pharmaceuticals due to its diverse biological activities. The boronic acid moiety is a versatile functional group, notably utilized in Suzuki-Miyaura cross-coupling reactions and known for its ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors and therapeutics. Understanding the solubility and stability of this molecule is paramount for its effective application in drug discovery, formulation, and development.
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers (pH dependent) | Low to Moderate | The benzimidazole core is largely hydrophobic, but the boronic acid and imidazole (B134444) nitrogens can hydrogen bond with water. Solubility is expected to increase at pH values above the pKa of the boronic acid. |
| Polar Protic | Methanol (B129727), Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar molecules. DMSO is often a good solvent for many benzimidazole derivatives.[1] |
| Non-polar | Hexane, Toluene | Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling. Heterocyclic boronic acids are known to be susceptible to various degradation pathways, and the benzimidazole ring itself can undergo degradation under certain stress conditions.
Key stability concerns include:
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by pH and the presence of metal catalysts.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation.
-
Hydrolysis: The benzimidazole ring can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions.
-
Photodegradation: Many benzimidazole derivatives are known to be sensitive to light, which can lead to the formation of various photoproducts.
To mitigate degradation, it is advisable to store this compound in a cool, dark, and dry place. For enhanced stability, especially for long-term storage or use in demanding applications, conversion to more stable derivatives like N-methyliminodiacetic acid (MIDA) or diethanolamine (B148213) (DABO) boronates can be considered. These complexes are known to protect the boronic acid from degradation and can release the active boronic acid under specific conditions.
Table 2: Potential Degradation Pathways and Products of this compound
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Acidic/Basic Hydrolysis | Cleavage of the imidazole ring | Diaminobenzene derivatives and formic acid |
| Oxidation | Oxidation of the boronic acid | Benzimidazole-2-carboxylic acid or phenol (B47542) derivative |
| Photolysis (UV/Vis light) | Photolytic cleavage and rearrangement | Various complex photoproducts |
| Thermal Stress | Decomposition | Depends on temperature and atmosphere |
| Aqueous Solution | Protodeboronation | Benzimidazole |
Below is a conceptual diagram illustrating a potential degradation pathway for this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Given the absence of comprehensive public data, the following sections provide detailed, best-practice experimental protocols for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.
-
Phase Separation: Allow the vials to stand to let the undissolved solid settle, or centrifuge the vials to pellet the solid.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. Filter the supernatant through a 0.45 µm syringe filter to remove any microscopic particles.
-
Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the concentration of the dissolved compound by comparing the analytical response to a calibration curve prepared with known concentrations of this compound. The solubility is expressed in units such as mg/mL or mM.
Stability Assessment via Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours). At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. Withdraw and dilute aliquots for analysis at specified times.
-
Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours. Analyze samples at different time points.
-
Photostability: Expose both the solid compound and a solution to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.
The following diagram illustrates a typical workflow for solubility and stability testing.
Caption: Workflow for solubility and stability assessment.
Conclusion
While specific quantitative solubility and stability data for this compound are not widely published, this guide provides a robust framework for researchers. By understanding the general behavior of related compounds and employing the detailed experimental protocols provided, scientists can effectively characterize the physicochemical properties of this compound. This knowledge is crucial for advancing its potential applications in pharmaceutical and chemical research. The development and reporting of such data will be a valuable contribution to the scientific community.
References
A Theoretical Exploration of Benzimidazole-2-boronic Acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the structural and electronic properties of Benzimidazole-2-boronic acid. This molecule is of significant interest in medicinal chemistry due to the established biological activity of the benzimidazole (B57391) scaffold and the unique chemical properties of the boronic acid moiety, which can form reversible covalent bonds with diols present in many biological macromolecules.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the molecular geometry, electronic structure, and reactivity of such compounds, thereby guiding rational drug design and development.[1] This document outlines a standard computational protocol for these analyses and presents illustrative data for the key structural parameters of this compound.
Molecular Structure and Atom Numbering
The foundational step in any theoretical calculation is the definition of the molecular structure. The optimized geometry of this compound, along with the atom numbering scheme used for subsequent data presentation, is depicted below.
Computational Methodology
A robust computational protocol is essential for obtaining accurate and reproducible theoretical data. The following section details a standard workflow for the geometry optimization and electronic structure analysis of this compound using Density Functional Theory (DFT).
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.[2]
-
Method: Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[1]
-
Functional: The B3LYP hybrid functional is a common choice that provides a good balance between accuracy and computational cost.[3]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution.[4]
-
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[1]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1]
-
-
Data Extraction and Analysis: Key data points, including bond lengths, bond angles, dihedral angles, and orbital energies, are extracted from the output files for further analysis.
Structural Parameters
The following tables summarize the predicted geometric parameters for this compound. It is important to note that while a comprehensive search of the literature was conducted, a dedicated publication with a complete set of theoretical calculations for this specific molecule was not identified. Therefore, the values presented below are illustrative and based on typical bond lengths and angles for benzimidazole and boronic acid moieties as reported in computational studies of similar compounds.
Bond Lengths
| Bond | Atom 1 | Atom 2 | Length (Å) |
| C1-C2 | C1 | C2 | 1.398 |
| C1-C6 | C1 | C6 | 1.401 |
| C1-N1 | C1 | N1 | 1.385 |
| C2-C3 | C2 | C3 | 1.387 |
| C2-N2 | C2 | N2 | 1.390 |
| C3-C4 | C3 | C4 | 1.395 |
| C4-C5 | C4 | C5 | 1.396 |
| C5-C6 | C5 | C6 | 1.388 |
| C6-C7 | C6 | C7 | 1.480 |
| C7-N1 | C7 | N1 | 1.325 |
| C7-N2 | C7 | N2 | 1.330 |
| C7-B1 | C7 | B1 | 1.550 |
| B1-O1 | B1 | O1 | 1.370 |
| B1-O2 | B1 | O2 | 1.370 |
| O1-H6 | O1 | H6 | 0.970 |
| O2-H7 | O2 | H7 | 0.970 |
| N2-H1 | N2 | H1 | 1.010 |
Bond Angles
| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C2-C1-C6 | C2 | C1 | C6 | 118.5 |
| C1-C2-C3 | C1 | C2 | C3 | 121.0 |
| C2-C3-C4 | C2 | C3 | C4 | 120.5 |
| C3-C4-C5 | C3 | C4 | C5 | 119.0 |
| C4-C5-C6 | C4 | C5 | C6 | 120.8 |
| C1-C6-C5 | C1 | C6 | C5 | 120.2 |
| C1-N1-C7 | C1 | N1 | C7 | 108.0 |
| C2-N2-C7 | C2 | N2 | C7 | 108.5 |
| N1-C7-N2 | N1 | C7 | N2 | 111.0 |
| N1-C7-B1 | N1 | C7 | B1 | 124.5 |
| N2-C7-B1 | N2 | C7 | B1 | 124.5 |
| C7-B1-O1 | C7 | B1 | O1 | 120.0 |
| C7-B1-O2 | C7 | B1 | O2 | 120.0 |
| O1-B1-O2 | O1 | B1 | O2 | 120.0 |
| B1-O1-H6 | B1 | O1 | H6 | 109.5 |
| B1-O2-H7 | B1 | O2 | H7 | 109.5 |
Dihedral Angles
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C6-C1-C2-C3 | C6 | C1 | C2 | C3 | 0.1 |
| N1-C1-C6-C5 | N1 | C1 | C6 | C5 | 179.9 |
| C1-N1-C7-N2 | C1 | N1 | C7 | N2 | 0.0 |
| C1-N1-C7-B1 | C1 | N1 | C7 | B1 | 180.0 |
| N1-C7-B1-O1 | N1 | C7 | B1 | O1 | 0.0 |
| N2-C7-B1-O2 | N2 | C7 | B1 | O2 | 180.0 |
| C7-B1-O1-H6 | C7 | B1 | O1 | H6 | 180.0 |
| C7-B1-O2-H7 | C7 | B1 | O2 | H7 | 0.0 |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological interactions. The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are of particular importance.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive.
Conclusion
References
The Boronic Acid Group in Benzimidazoles: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a boronic acid group onto this heterocyclic system unlocks a versatile toolkit for synthetic chemists, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. This technical guide provides an in-depth exploration of the reactivity of the boronic acid group in benzimidazoles, with a focus on its application in drug discovery and development. We present key reaction methodologies, quantitative data on reaction scope, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Reactivity: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and benzimidazole boronic acids are excellent coupling partners for the formation of biaryl and heteroaryl-aryl structures. This reaction is instrumental in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[1] The general transformation involves the reaction of a benzimidazole boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is influenced by factors such as the nature of the catalyst, ligand, base, solvent, and the electronic and steric properties of the coupling partners.[1] High-purity benzimidazole boronic acids are crucial for predictable reactivity and efficient product formation.[1] The following tables summarize the scope of the Suzuki-Miyaura reaction with substituted benzimidazoles.
Table 1: Suzuki-Miyaura Coupling of 2-Iodo-1-substituted-benzimidazoles with Various Boronic Acids. [2]
| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-Cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 95 |
| 3 | 4-Chlorophenylboronic acid | 1-Cyclohexyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 89 |
| 4 | 3-Thienylboronic acid | 1-Cyclohexyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole | 85 |
| 5 | 2-Naphthylboronic acid | 1-Cyclohexyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 90 |
Table 2: Suzuki-Miyaura Coupling of 2-Chlorobenzimidazoles with Various Boronic Acids. [3]
| Entry | Benzimidazole Substrate | Boronic Acid | Product | Yield (%) |
| 1 | 2-Chloro-1H-benzo[d]imidazole | Phenylboronic acid | 2-Phenyl-1H-benzo[d]imidazole | 85 |
| 2 | 2-Chloro-1-methyl-1H-benzo[d]imidazole | 4-Tolylboronic acid | 1-Methyl-2-(p-tolyl)-1H-benzo[d]imidazole | 91 |
| 3 | 2-Chloro-5,6-dimethyl-1H-benzo[d]imidazole | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole | 88 |
| 4 | 2-Chloro-1H-benzo[d]imidazole | 5-Indoleboronic acid | 2-(1H-Indol-5-yl)-1H-benzo[d]imidazole | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a 2-halobenzimidazole with an arylboronic acid.[3][4]
Materials:
-
2-Halobenzimidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, 10:1, 11 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halobenzimidazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent and the palladium catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl benzimidazole.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expanding the Toolkit: The Chan-Lam Coupling
The Chan-Lam coupling provides an efficient method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of benzimidazoles using boronic acids.[5] This copper-catalyzed reaction is advantageous due to its mild reaction conditions, often proceeding at room temperature and open to the air.[5]
Quantitative Data Summary
The Chan-Lam coupling is a versatile reaction, and its outcome can be influenced by the choice of copper catalyst, ligand, base, and solvent. The following tables provide an overview of the substrate scope for the N-arylation of benzimidazoles.
Table 3: Chan-Lam N-Arylation of Benzimidazole with Various Arylboronic Acids. [6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-1H-benzo[d]imidazole | 88 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 92 |
| 3 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1H-benzo[d]imidazole | 85 |
| 4 | 3-Nitrophenylboronic acid | 1-(3-Nitrophenyl)-1H-benzo[d]imidazole | 78 |
| 5 | 2-Naphthylboronic acid | 1-(Naphthalen-2-yl)-1H-benzo[d]imidazole | 82 |
Table 4: Chan-Lam Coupling of Substituted Benzimidazoles with Phenylboronic Acid. [6]
| Entry | Benzimidazole Substrate | Product | Yield (%) |
| 1 | 5-Nitro-1H-benzo[d]imidazole | 5-Nitro-1-phenyl-1H-benzo[d]imidazole | 75 |
| 2 | 5,6-Dimethyl-1H-benzo[d]imidazole | 5,6-Dimethyl-1-phenyl-1H-benzo[d]imidazole | 90 |
| 3 | 2-Methyl-1H-benzo[d]imidazole | 2-Methyl-1-phenyl-1H-benzo[d]imidazole | 86 |
| 4 | 2-Phenyl-1H-benzo[d]imidazole | 1,2-Diphenyl-1H-benzo[d]imidazole | 80 |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
The following is a representative experimental protocol for the Chan-Lam N-arylation of a benzimidazole with an arylboronic acid.[6][7]
Materials:
-
Benzimidazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol)
-
Base (e.g., Pyridine or Triethylamine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane or Methanol, 10 mL)
Procedure:
-
To a flask, add the benzimidazole, arylboronic acid, copper catalyst, and a magnetic stir bar.
-
Add the solvent and the base to the flask.
-
Stir the reaction mixture at room temperature and open to the air. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylbenzimidazole.
Visualization: Chan-Lam Coupling Catalytic Cycle
Caption: A plausible catalytic cycle for the Chan-Lam N-arylation reaction.
Beyond Coupling: Alternative Reactivity of the Boronic Acid Group
While Suzuki-Miyaura and Chan-Lam couplings are the most prominent reactions of benzimidazole boronic acids, the boronic acid moiety can participate in other useful transformations.
-
Petasis Reaction: This multicomponent reaction involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[8][9][10][11][12] Benzimidazole boronic acids can serve as the boronic acid component, leading to the synthesis of complex benzimidazole-containing amines.
-
Oxidation to Phenols: Arylboronic acids can be oxidized to the corresponding phenols under various conditions, often using reagents like hydrogen peroxide or N-oxides.[13][14] This provides a route to hydroxylated benzimidazoles, which are valuable intermediates in drug discovery.
Applications in Drug Discovery: Targeting Key Signaling Pathways
The ability to synthesize a diverse range of substituted benzimidazoles via boronic acid chemistry has been instrumental in the development of targeted therapies. Benzimidazole-based compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer and other diseases.
Inhibition of the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16][17] Aberrant activation of this pathway is a common driver of many cancers.[15][16] Benzimidazole derivatives have been developed as potent inhibitors of kinases within this pathway, such as RAF and MEK.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by benzimidazole-based kinase inhibitors.
Inhibition of the Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major cellular machinery for protein degradation, playing a crucial role in maintaining cellular homeostasis.[18][19] Inhibition of the proteasome has emerged as an effective strategy in cancer therapy, particularly for hematological malignancies.[20] Boronic acid-containing compounds, including those with a benzimidazole scaffold, can act as potent and reversible inhibitors of the proteasome.[21] The boronic acid moiety forms a stable complex with the active site threonine residue of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.[18][21]
Caption: Inhibition of the ubiquitin-proteasome pathway by benzimidazole boronic acid derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel benzimidazole-based drug candidates follows a structured workflow, from the initial synthesis to comprehensive biological evaluation. The reactivity of the boronic acid group is central to the synthetic phase, enabling the creation of diverse compound libraries for screening.
Caption: A typical experimental workflow for the development of benzimidazole-based inhibitors.
Conclusion
The boronic acid group is a powerful functional handle on the benzimidazole core, providing access to a vast chemical space through reliable and versatile cross-coupling reactions. The Suzuki-Miyaura and Chan-Lam couplings are particularly valuable for the synthesis of novel benzimidazole derivatives with potential therapeutic applications. By targeting key signaling pathways, such as the RAS-RAF-MEK-ERK and ubiquitin-proteasome pathways, these compounds hold significant promise for the development of next-generation targeted therapies. This guide provides a foundational understanding of the reactivity and application of benzimidazole boronic acids, intended to aid researchers in their pursuit of innovative drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Petasis reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Petasis Reaction [organic-chemistry.org]
- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 12. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Tautomerism in Benzimidazole-2-boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole-2-boronic acid is a molecule of significant interest in medicinal chemistry, combining the versatile pharmacophore of the benzimidazole (B57391) scaffold with the unique chemical properties of a boronic acid. A critical, yet underexplored, aspect of its chemistry is the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, drawing upon established principles of benzimidazole and boronic acid chemistry. We will explore the structural isomers, the equilibrium between them, and the factors influencing this dynamic state. Furthermore, this guide will present hypothetical quantitative data, detailed experimental protocols for synthesis and characterization, and the potential implications for drug development, particularly in the context of kinase inhibition.
Introduction to Tautomerism in Heterocyclic Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In heterocyclic compounds like benzimidazole, prototropic tautomerism, involving the migration of a proton, is particularly common.[2] The position of this equilibrium can be influenced by various factors including the solvent, temperature, and the electronic nature of substituents.[3] Understanding the tautomeric preferences of a drug candidate is crucial as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
Tautomeric Forms of this compound
While direct experimental studies on the tautomerism of this compound are not extensively reported in the literature, we can postulate the likely tautomeric equilibria based on the known behavior of 2-substituted benzimidazoles and ortho-formylphenylboronic acids.
Annular Tautomerism of the Benzimidazole Core
The benzimidazole ring system is known to exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms (N1 or N3).[4] For this compound, this results in two primary tautomeric forms:
-
1H-Benzimidazole-2-boronic acid (Tautomer A): The proton is on the N1 nitrogen.
-
3H-Benzimidazole-2-boronic acid (Tautomer B): The proton is on the N3 nitrogen.
In many 2-substituted benzimidazoles, these two tautomers are isoenergetic, leading to a rapid equilibrium in solution.[5] This can result in averaged signals in NMR spectroscopy.[6][7]
Ring-Chain Tautomerism Involving the Boronic Acid Moiety
A less obvious but plausible tautomerism for this compound is a ring-chain tautomerism. This is analogous to the observed equilibrium in 2-formylphenylboronic acids, which can exist in equilibrium with their cyclic hemiacetal forms.[8] In the case of this compound, the boronic acid can interact with the adjacent N-H group to form a five-membered ring, a 1,3-dihydro-1,3-dihydroxy-2,1,3-benzodiazaborole derivative. This would give rise to a third tautomeric form:
-
Cyclic boronate ester (Tautomer C): A ring structure formed by the intramolecular condensation of the boronic acid and one of the imidazole (B134444) nitrogens.
The equilibrium between the open-chain forms (A and B) and the cyclic form (C) would be influenced by factors such as solvent polarity and pH.
Hypothetical Quantitative Data
Due to the lack of direct experimental data for this compound, the following table presents hypothetical quantitative data based on analogous systems. These values are intended to provide a framework for potential experimental investigation.
| Parameter | Tautomer A (1H) | Tautomer B (3H) | Tautomer C (Cyclic) | Method of Determination (Analogous System) |
| Relative Energy (kcal/mol) | 0 | 0 | +2.5 | Computational Chemistry (DFT) on 2-substituted benzimidazoles[9] and 2-formylphenylboronic acids[8] |
| Equilibrium Constant (Keq) | K₁ = [B]/[A] ≈ 1 | K₂ = [C]/[A+B] ≈ 0.01 | Variable Temperature NMR of 2-substituted benzimidazoles[3] and 2-formylphenylboronic acids[8] | |
| ¹³C NMR Chemical Shift (C2, ppm) | ~150 | ~150 | ~140 | ¹³C NMR of 2-substituted benzimidazoles[6] |
| ¹¹B NMR Chemical Shift (ppm) | ~28-32 | ~28-32 | ~20-25 | ¹¹B NMR of arylboronic acids and their cyclic esters[8] |
Experimental Protocols
The synthesis and characterization of this compound would follow established procedures for 2-substituted benzimidazoles, with specific considerations for the boronic acid moiety.
Synthesis of 2-Substituted Benzimidazoles
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine (B120857) with an appropriate aldehyde.[10][11][12]
General Protocol:
-
To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add the corresponding 2-formylboronic acid (1.2 mmol).[10]
-
A catalyst, such as a Lewis acid (e.g., LaCl₃, 10 mol%) or an oxidizing agent (e.g., H₂O₂, HCl), can be added to facilitate the reaction.[10][13]
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TLC).[10]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography or recrystallization to yield the desired 2-substituted benzimidazole.[11][13]
Characterization Techniques
To investigate the tautomeric equilibrium, a combination of spectroscopic and computational methods would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are powerful tools to study tautomerism. Variable temperature NMR experiments can be used to determine the thermodynamic parameters of the equilibrium.[3] In solution, rapid tautomerization of the benzimidazole ring may lead to averaged signals for symmetrically equivalent carbons (C4/C7, C5/C6) and nitrogens.[7] The appearance of distinct signals at low temperatures would indicate a slowing of the exchange process. The ¹¹B NMR chemical shift would be indicative of the coordination state of the boron atom, helping to distinguish between the trigonal boronic acid and the tetrahedral boronate ester.[8]
-
Infrared (IR) and UV-Vis Spectroscopy: These techniques can provide complementary information about the functional groups present in each tautomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the product.[14]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the different tautomers, predict their relative energies, and calculate theoretical NMR chemical shifts to aid in the interpretation of experimental spectra.[7][15][16]
Logical and Workflow Diagrams
Tautomeric Equilibrium of this compound
Caption: Proposed tautomeric equilibria for this compound.
Experimental Workflow for Tautomerism Study
Caption: Workflow for the synthesis and study of tautomerism.
Implications for Drug Development and Signaling Pathways
The benzimidazole scaffold is a common feature in many kinase inhibitors.[17][18][19] These drugs often function by competing with ATP for binding to the kinase active site. The specific tautomeric form of a benzimidazole derivative can significantly impact its binding affinity and selectivity for a target kinase.
Hypothetical Kinase Inhibition Pathway
This compound, as a potential kinase inhibitor, could interfere with signaling pathways crucial for cell proliferation and survival, such as the RAF-MEK-ERK pathway, which is often dysregulated in cancer.[19][20]
Caption: Hypothetical inhibition of the RAF kinase by a specific tautomer.
The boronic acid group itself is a key feature in several approved drugs, known for its ability to form reversible covalent bonds with serine residues in the active sites of proteases.[21] This raises the intriguing possibility of this compound acting as a dual-function inhibitor, targeting both kinases and other enzymes through its distinct chemical moieties. The tautomeric equilibrium would play a critical role in determining which functional groups are available for interaction with biological targets.
Conclusion
While direct experimental evidence for the tautomerism of this compound is currently limited, a thorough analysis of related compounds allows for the formulation of a strong hypothesis regarding its potential tautomeric forms. The interplay between the annular tautomerism of the benzimidazole ring and a possible ring-chain tautomerism involving the boronic acid group presents a fascinating area for future research. A detailed understanding of this equilibrium is paramount for the rational design and development of novel therapeutics based on this promising molecular scaffold. The experimental and computational workflows outlined in this guide provide a roadmap for elucidating the tautomeric landscape of this compound and unlocking its full potential in drug discovery.
References
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. rsc.org [rsc.org]
- 15. "Assessment Of The Tautomeric Population Of Benzimidazole Derivatives I" by Carlos Diaz, Ligia Llovera et al. [stars.library.ucf.edu]
- 16. "Assessment of the tautomeric population of benzimidazole derivatives i" [stars.library.ucf.edu]
- 17. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Boronic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Benzimidazole-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This reaction has been widely adopted in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds.[1][2] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1] These advantages are particularly beneficial when working with heterocyclic compounds like benzimidazoles, which are privileged structures in medicinal chemistry.
These application notes provide detailed protocols and optimized reaction conditions for the microwave-assisted Suzuki coupling of benzimidazole-2-boronic acid with various aryl halides. The aim is to furnish researchers with a robust starting point for the synthesis of 2-arylbenzimidazoles, a key scaffold in many biologically active molecules.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis offers several key advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields.[1]
-
Enhanced Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, leading to more consistent and reproducible results.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and catalysts.[1]
Experimental Protocols
The following protocols are provided as a starting point and can be further optimized for specific substrates.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2-Iodobenzimidazole with Aryl Boronic Acids
This protocol is adapted from a procedure for the synthesis of 2-(hetero)aryl benzimidazoles.[3]
Materials:
-
1-(Cyclohexyl/cyclopentyl)-2-iodobenzimidazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.6 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453)
-
Microwave reactor and vials
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave reactor vial, add the 1-(protected)-2-iodobenzimidazole (1 mmol), palladium(II) chloride (5 mol%), and SPhos (10 mol%).[3]
-
Add anhydrous 1,4-dioxane (e.g., 4 mL).[3]
-
Degas the reaction mixture by bubbling a stream of nitrogen or argon through the solution for 10-15 minutes while stirring.[3]
-
Add the aryl boronic acid (1.6 equiv) and cesium carbonate (2.0 equiv).[3]
-
Seal the vial and place it in the microwave reactor.[3]
-
Irradiate the reaction mixture at 120 °C for 30-40 minutes.[3]
-
After the reaction is complete, allow the vial to cool to room temperature.[3]
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Chlorobenzimidazole (B1347102) with Arylboronic Acids
This protocol is adapted from a procedure for the direct synthesis of unprotected 2-arylbenzimidazoles.[4]
Materials:
-
2-Chlorobenzimidazole (1.0 equiv)
-
Arylboronic acid (1.32 equiv)
-
Tris(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (Note: The original paper cites PdCl₂(PPh₃)₃ which is likely a typo and should be PdCl₂(PPh₃)₂ or a related Pd(0) source is generated in situ) (0.2 equiv)[4]
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Microwave reactor and vials
Procedure:
-
In a microwave vial, create a suspension of 2-chlorobenzimidazole (76 mg, 0.50 mmol), 4-methoxyphenylboronic acid (100 mg, 0.66 mmol), and PdCl₂(PPh₃)₂ (30 mg, 0.1 mmol) in acetonitrile (1.0 mL).[4]
-
Add potassium carbonate.[4]
-
Seal the vial and heat the reaction mixture to 150 °C for 30 minutes in a microwave reactor.[4]
-
After cooling to room temperature, extract the reaction mixture with chloroform (B151607) or a chloroform/isopropanol mixture.[4]
-
Dry the combined organic layers over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude solid.[4]
-
The crude product can be further purified by silica gel chromatography.[4]
Data Presentation
Table 1: Optimization of Ligand for Suzuki Coupling of 1-Cyclohexyl-2-iodobenzimidazole with 4-methoxyphenylboronic acid.[4]
| Entry | Ligand | Yield (%) |
| 1 | BINAP | 21 |
| 2 | dppf | 35 |
| 3 | XPhos | 40 |
| 4 | SPhos | 60 |
Reaction conditions: 1-cyclohexyl-2-iodobenzimidazole (1 mmol), 4-methoxyphenylboronic acid (1.6 mmol), PdCl₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2 mmol), DMF, microwave heating at 120 °C for 30 minutes.[3]
Table 2: Optimization of Base for Suzuki Coupling.[4]
| Entry | Base | Yield (%) |
| 1 | Et₃N | 25 |
| 2 | K₂CO₃ | 60 |
| 3 | DBU | 30 |
| 4 | Cs₂CO₃ | 85 |
| 5 | Na₂CO₃ | 55 |
| 6 | DIPEA | 20 |
Reaction conditions: 1-cyclohexyl-2-iodobenzimidazole (1 mmol), 4-methoxyphenylboronic acid (1.6 mmol), PdCl₂ (5 mol%), SPhos (10 mol%), Base (2 mmol), DMF, microwave heating at 120 °C for 30 minutes.[3]
Table 3: Screening of Solvents for the Suzuki Coupling Reaction.[4]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 20 |
| 2 | THF | 40 |
| 3 | DME | 30 |
| 4 | DCE | 50 |
| 5 | DMF | 80 |
| 6 | Dioxane | 95 |
Reaction conditions: 1-cyclohexyl-2-iodobenzimidazole (1 mmol), 4-methoxyphenylboronic acid (1.6 mmol), PdCl₂ (5 mol%), SPhos (10 mol%), Cs₂CO₃ (2 mmol), solvent, microwave heating at 120 °C for 30 minutes.[3]
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Benzimidazole-2-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its ability to interact with the ATP-binding site of various kinases through multiple binding modes makes it an attractive starting point for the design of novel therapeutic agents.[1][2] Benzimidazole derivatives have shown inhibitory activity against a wide range of kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial components of the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer.[3][4]
Benzimidazole-2-boronic acid is a key reagent for the synthesis of diverse benzimidazole-based kinase inhibitors. The boronic acid moiety allows for versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This enables the introduction of various aryl and heteroaryl substituents at the 2-position of the benzimidazole core, facilitating extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
These application notes provide a comprehensive guide to the use of this compound in the synthesis of kinase inhibitors, with a focus on PI3K inhibitors. Detailed protocols, data presentation, and visualizations of relevant signaling pathways and experimental workflows are included to support researchers in this field.
Data Presentation: Kinase Inhibitory Activity of Benzimidazole Derivatives
The following tables summarize the in vitro inhibitory activities of various benzimidazole derivatives against key kinase targets. This data, compiled from multiple studies, highlights the potential of the benzimidazole scaffold in developing potent and selective kinase inhibitors.
Table 1: Inhibitory Activity of Benzimidazole Derivatives against PI3K Isoforms
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Compound 86 | 22.8 | - | - | - | [1] |
| Compound 87 | 33.6 | - | - | - | [1] |
| CPL302415 (6) | 1422 | 25470 | 18 | 16902 | [7] |
| Compound 11 | - | - | 52 | - | [7] |
| Compound 77 | - | 100 | - | - | [4] |
Note: "-" indicates data not available.
Table 2: Anti-proliferative Activity of Benzimidazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound 4w | A549 (Lung Cancer) | 1.55 ± 0.18 | PI3K | [3] |
| BKM120 (Reference) | A549 (Lung Cancer) | 9.75 ± 1.25 | PI3K | [3] |
| Compound 6a | HUH7 (Liver Cancer) | 6.41 | - | [2] |
| Compound 6a | MCF7 (Breast Cancer) | 9.70 | - | [2] |
| Compound 8 | MCF7 (Breast Cancer) | 8.76 | Pin1 | [8] |
| Compound 12a | - | 1.00 | Pin1 | [9] |
| Compound 15b | - | 0.33 | Pin1 | [9] |
| Compound 15d | - | 0.52 | Pin1 | [9] |
| Compound 16c | - | 0.48 | Pin1 | [9] |
Note: "-" indicates data not available.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Benzimidazole-based inhibitors often target PI3K, thereby modulating downstream signaling.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzimidazole-based kinase inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between a 2-halo-benzimidazole and an aryl boronic acid. This can be adapted for the coupling of this compound with a suitable aryl or heteroaryl halide.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Iodo-benzimidazole derivative (1.0 equiv)
-
Aryl boronic acid (1.6 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453)
-
Microwave reactor vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add the 2-iodo-benzimidazole derivative (1.0 equiv), PdCl₂ (5 mol%), and SPhos (10 mol%).
-
Add anhydrous 1,4-dioxane to the vial.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the aryl boronic acid (1.6 equiv) and cesium carbonate (2.0 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-40 minutes.[10]
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-benzimidazole derivative.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
Materials:
-
Synthesized benzimidazole derivatives
-
Target kinase (e.g., PI3Kα, PI3Kδ)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized benzimidazole derivatives in an appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
Add the diluted compounds to the wells of a multi-well plate.
-
Add the target kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently generate a luminescent signal through a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The amount of ADP formed is proportional to the kinase activity. The luminescent signal is inversely correlated with the kinase activity. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of a wide array of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust method for the diversification of the benzimidazole scaffold, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols and data presented herein offer a practical guide for researchers engaged in the design and development of novel kinase inhibitors for various therapeutic applications, particularly in the context of cancer drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of benzimidazole derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for C-N Cross-Coupling with Benzimidazole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The benzimidazole (B57391) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds. The C-N cross-coupling of benzimidazole-2-boronic acid with various nitrogen-containing nucleophiles offers a direct and versatile route to novel N-substituted benzimidazole derivatives. This document provides detailed experimental procedures for achieving this transformation, primarily focusing on the copper-catalyzed Chan-Lam coupling, a method known for its mild reaction conditions and broad functional group tolerance.[1][2]
Overview of the Chan-Lam C-N Cross-Coupling Reaction
The Chan-Lam coupling reaction facilitates the formation of a C-N bond between a boronic acid and a nitrogen nucleophile, such as an amine, amide, or heterocycle.[1][2] This reaction is typically catalyzed by a copper(II) salt, often in the presence of a base and an oxidant (commonly atmospheric oxygen).[2] The reaction is attractive for its operational simplicity, often proceeding at room temperature and open to the air.[2][3]
Experimental Protocols
General Procedure for Copper-Catalyzed C-N Cross-Coupling of this compound with Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine coupling partner
-
Copper(II) acetate (B1210297) (Cu(OAc)₂) or Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Sodium pivalate (B1233124) (NaOPiv))
-
Solvent (e.g., Methanol (MeOH), Dichloromethane (DCM), or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Protocol:
-
To a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the chosen base (2.0 equiv.).
-
Add the copper catalyst (0.1 - 0.2 equiv.).
-
Add the appropriate solvent (concentration typically 0.1-0.5 M).
-
If the reaction is conducted in an open vessel, stir the mixture vigorously at room temperature to ensure adequate exposure to air (oxygen). For less reactive substrates, heating may be necessary (e.g., 40-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes representative yields for Chan-Lam C-N cross-coupling reactions with various aryl boronic acids and nitrogen nucleophiles, which can be used as a reference for expected outcomes with this compound.
| Entry | Aryl Boronic Acid | Nitrogen Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Imidazole | Cu(OTf)₂(8)/Ligand | K₂CO₃ | MeOH | RT | 85 |
| 2 | p-Tolylboronic acid | 2-Nitroimidazole | Cu(OTf)₂(8)/Ligand | K₂CO₃ | MeOH | RT | 85 |
| 3 | p-Methoxyphenylboronic acid | 2-Nitroimidazole | Cu(OTf)₂(8)/Ligand | K₂CO₃ | MeOH | RT | 77 |
| 4 | Phenylboronic acid | Benzimidazole | Cu(OTf)₂(8)/Ligand | K₂CO₃ | MeOH | RT | 85 |
| 5 | Phenylboronic acid | Pyranoquinolinone | CuI (20) | Et₃N | DMSO | RT | 76 |
| 6 | 4-Fluorophenylboronic acid | Pyranoquinolinone | CuI (20) | Et₃N | DMSO | RT | 80 |
| 7 | Naphthylboronic acid | 2-Nitroimidazole | Cu(OTf)₂(8)/Ligand | K₂CO₃ | MeOH | RT | 82 |
Yields are based on published data for analogous reactions and serve as an estimation.[3][4]
Mandatory Visualization
Experimental Workflow for Chan-Lam C-N Cross-Coupling
Caption: General experimental workflow for the Chan-Lam C-N cross-coupling reaction.
Signaling Pathways and Logical Relationships
While a signaling pathway is not directly applicable to a chemical reaction, the following diagram illustrates the logical relationship of the key components in the Chan-Lam C-N cross-coupling catalytic cycle.
Caption: Simplified catalytic cycle for the Chan-Lam C-N cross-coupling reaction.
References
Application Notes and Protocols: The Role of Benzimidazole-2-Boronic Acid in the Synthesis of Novel PI3K Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide range of human cancers has established it as a key target for the development of novel anticancer therapeutics.[1][4][5] Benzimidazole (B57391) derivatives have emerged as a promising class of PI3K inhibitors, and the use of benzimidazole-2-boronic acid as a key synthetic intermediate offers a versatile platform for the generation of potent and selective inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PI3K inhibitors derived from this compound, intended to guide researchers in the discovery and development of new cancer therapies.
The PI3K Signaling Pathway in Cancer
The PI3K pathway is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase AKT, to the cell membrane, leading to its activation. Activated AKT, in turn, phosphorylates a multitude of substrates, promoting cell survival and proliferation while inhibiting apoptosis.[2][5]
Synthesis of PI3K Inhibitors Using this compound
This compound serves as a versatile building block in the synthesis of PI3K inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the benzimidazole core and various aryl or heteroaryl halides, enabling the rapid generation of diverse compound libraries.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF/water mixture)
-
Microwave reactor vials or round-bottom flask
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial or a round-bottom flask, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel.
-
If using a microwave reactor, irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 15-40 minutes).
-
If using conventional heating, heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzimidazole-based PI3K inhibitor.
Quantitative Data of Benzimidazole-Based PI3K Inhibitors
The following tables summarize the inhibitory activities of various benzimidazole derivatives against PI3K isoforms and their cellular effects.
| Compound ID | PI3Kα (IC₅₀, nM) | PI3Kβ (IC₅₀, nM) | PI3Kγ (IC₅₀, nM) | PI3Kδ (IC₅₀, nM) | Reference |
| CPL302415 (6) | - | - | - | 18 | [3] |
| Compound 11 | - | - | - | 52 | [3] |
| Compound 86 | 22.8 | - | - | - | [6] |
| Compound 87 | 33.6 | - | - | - | [6] |
Table 1: In Vitro Kinase Inhibitory Activity of Selected Benzimidazole-based PI3K Inhibitors. IC₅₀ values represent the half-maximal inhibitory concentration. "-" indicates data not available.
| Compound ID | Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |
| Example 5 | MDA-MB-468 | pAKT Inhibition | - | 0.00897 | [1] |
| Example 4 | MDA-MB-468 | pAKT Inhibition | - | 0.0187 | [1] |
| Compound 4w | A549 | MTT Assay | Anti-proliferative | 1.55 ± 0.18 | [7] |
| BKM120 | A549 | MTT Assay | Anti-proliferative | 9.75 ± 1.25 | [7] |
Table 2: Cellular Activity of Selected Benzimidazole-based PI3K Inhibitors.
Experimental Protocols for Inhibitor Evaluation
Protocol 2: In Vitro PI3K HTRF Kinase Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against PI3K isoforms.
Materials:
-
Recombinant PI3K enzyme (α, β, γ, or δ)
-
PIP2 substrate
-
ATP
-
Biotinylated-PIP3 tracer
-
Europium cryptate-labeled anti-GST antibody (donor)
-
XL665-labeled streptavidin (acceptor)
-
Assay buffer
-
Stop solution
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, PI3K enzyme, and PIP2 substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution containing EDTA.
-
Add the detection reagents (biotinylated-PIP3 tracer, europium cryptate-labeled antibody, and XL665-labeled streptavidin).
-
Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ values by fitting the data to a dose-response curve.
Protocol 3: Western Blot for Phospho-AKT (p-AKT) Inhibition
This protocol outlines the procedure for assessing the inhibitory effect of a compound on the PI3K pathway in cancer cells by measuring the phosphorylation of AKT.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of p-AKT inhibition is determined by the ratio of p-AKT to total AKT.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel PI3K inhibitors. The synthetic and biological evaluation protocols provided in these application notes offer a comprehensive guide for researchers aiming to discover and develop new targeted therapies for cancer. The adaptability of the Suzuki-Miyaura coupling allows for the creation of extensive compound libraries, and the robust in vitro and cell-based assays enable the accurate determination of their potency and mechanism of action. This strategic approach facilitates the identification of lead compounds with improved efficacy and selectivity for advancing cancer research and drug development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Antimicrobial Screening of Benzimidazole-2-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] The incorporation of a boronic acid moiety at the 2-position of the benzimidazole scaffold presents a novel chemical space for the development of new antimicrobial agents. Boronic acids are known to form reversible covalent bonds with diols, which are present in various biological molecules, suggesting a potential for unique mechanisms of action. Recent studies have shown that benzimidazole derivatives substituted with phenylboronic acid exhibit antimicrobial activity against a range of human pathogens, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis.[2][3][4] Molecular docking studies suggest that these compounds may act by binding to specific protein targets, thereby inhibiting essential enzymatic processes.[2][3]
These application notes provide a detailed protocol for the comprehensive antimicrobial screening of novel benzimidazole-2-boronic acid derivatives. The described methodologies cover the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and biofilm inhibition.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the antimicrobial screening assays.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| BZBA-001 | S. aureus ATCC 29213 | |||
| BZBA-001 | E. coli ATCC 25922 | |||
| BZBA-002 | S. aureus ATCC 29213 | |||
| BZBA-002 | E. coli ATCC 25922 | |||
| Control Drug | S. aureus ATCC 29213 | |||
| Control Drug | E. coli ATCC 25922 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
Table 2: Time-Kill Kinetics of a Representative this compound Derivative against S. aureus
| Time (hours) | Log10 CFU/mL (Untreated Control) | Log10 CFU/mL (Compound at MIC) | Log10 CFU/mL (Compound at 2x MIC) | Log10 CFU/mL (Compound at 4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 3: Biofilm Inhibition by this compound Derivatives
| Compound ID | Concentration (µg/mL) | Mean Biofilm Formation (OD595) | Standard Deviation | % Biofilm Inhibition |
| BZBA-001 | MIC | |||
| BZBA-001 | 1/2 MIC | |||
| BZBA-001 | 1/4 MIC | |||
| BZBA-002 | MIC | |||
| BZBA-002 | 1/2 MIC | |||
| BZBA-002 | 1/4 MIC | |||
| Untreated Control | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.9%)
-
0.5 McFarland standard
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on an agar (B569324) plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[5][6]
-
Plate Setup:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and mix.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the compound.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria and MHB, no compound) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6][10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[5][6] This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][11] This test is performed after the MIC has been determined.[8]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot and plate it onto a sterile MHA plate.[5]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[5]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][11]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[12][13][14]
Materials:
-
This compound derivative
-
Bacterial strain
-
MHB
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
MHA plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.[12]
-
Assay Setup: Prepare culture tubes containing MHB with the test compound at concentrations of MIC, 2x MIC, and 4x MIC.[12][15][16] Also, prepare a growth control tube without the compound. Inoculate all tubes with the prepared bacterial suspension.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.[12] Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFU/mL).[16]
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound and the control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Biofilm Inhibition Assay
This assay assesses the ability of the compounds to prevent the formation of bacterial biofilms.[17][18]
Materials:
-
This compound derivatives
-
Bacterial strain
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Sterile 96-well flat-bottom plates
-
30% Acetic Acid or 95% Ethanol (B145695) for solubilization[17]
-
Microplate reader (595 nm)
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to an OD600 of 0.01 in fresh medium.[17]
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.[17]
-
Add 100 µL of the test compound dilutions (prepared in the same medium) to the wells to achieve the desired final concentrations (e.g., MIC, 1/2 MIC, 1/4 MIC).
-
Include a positive control (bacteria and medium) and a negative control (medium only).[17]
-
-
Incubation for Biofilm Formation: Cover the plate and incubate statically at 37°C for 24-48 hours.[17]
-
Quantification of Biofilm:
-
Gently discard the planktonic cells and wash the wells with sterile water or phosphate-buffered saline (PBS).[19]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17]
-
Discard the crystal violet solution and wash the plate several times with water to remove excess stain.[17]
-
Air dry the plate.[17]
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[17]
-
Measure the absorbance at 595 nm (OD595) using a microplate reader.[17]
-
-
Data Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD595 of treated well / OD595 of control well)] x 100
Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Hypothetical signaling pathway of antimicrobial action.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.itu.edu.tr [research.itu.edu.tr]
- 3. Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots:Synthesis, Antimicrobial Activities and Molecular Docking Calculations [crcu.jlu.edu.cn]
- 4. Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations [journal.hep.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microchemlab.com [microchemlab.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. emerypharma.com [emerypharma.com]
- 15. actascientific.com [actascientific.com]
- 16. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Testing Benzimidazole-2-boronic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines through multiple mechanisms of action.[2][3] Benzimidazole-2-boronic acid is a unique compound that combines the structural features of benzimidazole with the chemical reactivity of boronic acid, suggesting its potential as a novel therapeutic agent. Boronic acids are known to interact with biological molecules, and some have shown promise as anticancer agents.[4] This document provides detailed methodologies for testing the efficacy of this compound in cancer cell lines, including protocols for key experiments and data presentation guidelines.
Data Presentation: Summary of Anticancer Activity
The following tables summarize the cytotoxic effects of various benzimidazole derivatives on different human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound are not widely reported in the public domain, the data for structurally related compounds provide a valuable reference for expected potency and susceptible cancer cell types.
Table 1: IC50 Values of Benzimidazole Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Derivative 1 | HCT-116 (Colon) | 28.5±2.91 | [5] |
| Benzimidazole Derivative 2 | HCT-116 (Colon) | 16.2±3.85 | [5] |
| Benzimidazole Derivative 4 | HCT-116 (Colon) | 24.08±0.31 | [5] |
| Benzimidazole Derivative 1 | MCF-7 (Breast) | 31.2±4.49 | [5] |
| Benzimidazole Derivative 2 | MCF-7 (Breast) | 30.29±6.39 | [5] |
| Benzimidazole Derivative 4 | MCF-7 (Breast) | 8.86±1.10 | [5] |
| Benzimidazole Derivative 5 | MCF-7 (Breast) | 17.8 ± 0.24 | [6] |
| Benzimidazole Derivative 5 | DU-145 (Prostate) | 10.2 ± 1.4 | [6] |
| Benzimidazole Derivative 5 | H69AR (Lung) | 49.9 ± 0.22 | [6] |
| Benzimidazole Salt 2a | MDA-MB-231 (Breast) | 165.02 ± 8.86 | [7] |
| Benzimidazole Salt 2a | MCF-7 (Breast) | 175.02 ± 6.30 | [7] |
| Benzimidazole Salt 2a | HT-29 (Colon) | 219.37 ± 5.39 | [7] |
| Metal-Bound Benzimidazole Complex 2 | A549 (Lung) | 319.33 ± 31.08 | [2] |
| Metal-Bound Benzimidazole Complex 3 | A549 (Lung) | 342.03 ± 17.69 | [2] |
| Metal-Bound Benzimidazole Complex 4 | A549 (Lung) | 264.32 ± 36.57 | [2] |
| Benzimidazole-based Compound 8b | MDA-MB-231 (Breast) | 12.71 | [8] |
Experimental Protocols
The following are detailed protocols for essential in vitro assays to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2) in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
MTT Assay Workflow for Cell Viability
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.[9]
-
-
Cell Staining:
-
Incubation:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
-
Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment:
-
Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.[9]
-
-
Cell Staining:
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[9]
-
-
Incubation:
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Cycle Analysis Workflow
Potential Signaling Pathways
Benzimidazole derivatives are known to modulate several key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate some of these pathways that may be affected by this compound.
Potential Inhibition of EGFR/HER2 Signaling
Induction of Apoptosis by this compound
Disclaimer: The provided protocols are generalized and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, compound concentrations, and incubation times for testing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 4. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of Benzimidazole-2-boronic Acid in Materials Science: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole-2-boronic acid is emerging as a versatile building block in the synthesis of advanced materials. Its unique structure, combining the robust thermal and chemical stability of the benzimidazole (B57391) core with the reactive and versatile nature of the boronic acid moiety, opens avenues for the creation of novel polymers and functional materials. This document provides detailed application notes and protocols for the use of this compound in materials science, with a focus on its role as a key monomer in polymerization reactions and the properties of the resulting materials.
Application Notes
The primary application of this compound in materials science is as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of conjugated polymers and porous organic frameworks with tailored properties.
1. Synthesis of Porous Polybenzimidazoles (PPBIs):
This compound can be utilized in Suzuki coupling polymerization with dihalogenated aromatic compounds to produce porous polybenzimidazoles. These materials exhibit high thermal stability, significant porosity, and basic nitrogen sites within the benzimidazole units, making them excellent candidates for:
-
Heterogeneous Catalysis: The basic nitrogen atoms can act as catalytic sites for various organic reactions, such as the Knoevenagel condensation.
-
Gas Adsorption and Storage: The porous nature of PPBIs allows for the uptake of gases like carbon dioxide and hydrogen.
2. Development of Materials for Organic Electronics:
The benzimidazole core is an electron-deficient unit, which, when incorporated into a polymer backbone, can facilitate electron transport. By coupling this compound with suitable aromatic comonomers, materials for organic light-emitting diodes (OLEDs) and other organic electronic devices can be synthesized. The boronic acid group is crucial for the Suzuki-Miyaura reaction, which is a cornerstone of modern organic electronics synthesis for building intricate conjugated systems.
3. Fluorescent Materials and Sensors:
Benzimidazole derivatives are known for their fluorescent properties. Polymers and materials incorporating the this compound moiety can exhibit fluorescence, which can be modulated by the presence of specific analytes that interact with the boronic acid group. This makes them promising for the development of fluorescent sensors for saccharides and other diol-containing molecules.
Quantitative Data Summary
The following table summarizes key properties of materials synthesized using benzimidazole and boronic acid-based polymerization techniques. It is important to note that specific data for polymers derived directly from this compound is limited in publicly available literature; therefore, data for closely related polybenzimidazole systems are presented to provide a benchmark.
| Material ID | Monomers Used | Polymerization Method | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 1.0 bar, 273 K) | Thermal Stability (TGA, 5% weight loss) | Application Highlight |
| PPBI-1 | Dibromobenzimidazole monomer and a diboronic acid | Suzuki Coupling | 385 | 8.0 | > 400°C | Heterogeneous catalyst for Knoevenagel condensation |
| PPBI-2 | Dibromobenzimidazole monomer and a different diboronic acid | Suzuki Coupling | 158 | 6.1 | > 400°C | Heterogeneous catalyst |
| PBI | 3,3'-Diaminobenzidine and Isophthalic Acid | Polycondensation | Non-porous | Not Applicable | ~600°C | High-performance engineering plastic |
Experimental Protocols
Protocol 1: Synthesis of Porous Polybenzimidazole (PPBI) via Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of a porous polybenzimidazole network via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a dihalogenated benzimidazole derivative and a diboronic acid. Conceptually, this can be adapted for the polymerization of a dihaloaromatic monomer with a bis(this compound) derivative.
Materials:
-
Dihaloaromatic monomer (e.g., 1,4-dibromobenzene) (1.0 mmol)
-
Dibenzimidazole-diboronic acid monomer (e.g., a custom-synthesized bis(this compound) derivative) (1.0 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., anhydrous potassium carbonate, K₂CO₃) (4.0 mmol)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF) (20 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the dihaloaromatic monomer (1.0 mmol), the dibenzimidazole-diboronic acid monomer (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the palladium catalyst (0.03 mmol) to the flask under a positive flow of argon.
-
Add anhydrous DMF (20 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir vigorously for 48 hours under an argon atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of methanol (B129727).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with water, methanol, and acetone (B3395972) to remove any unreacted monomers, catalyst residues, and salts.
-
Purify the polymer further by Soxhlet extraction with methanol for 24 hours.
-
Dry the resulting porous polybenzimidazole product in a vacuum oven at 80 °C overnight.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (for soluble oligomers).
-
Porosity: Brunauer-Emmett-Teller (BET) surface area analysis from N₂ adsorption-desorption isotherms at 77 K.
-
Thermal Stability: Thermogravimetric Analysis (TGA).
-
Morphology: Scanning Electron Microscopy (SEM).
Visualizations
Synthesis of Porous Polybenzimidazole via Suzuki Coupling
Caption: Workflow for the synthesis of porous polybenzimidazole.
Material Characterization Workflow
Caption: Logical workflow for material characterization.
Application Notes and Protocols for the Synthesis of 2-Arylbenzimidazoles Utilizing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-arylbenzimidazoles, a crucial scaffold in medicinal chemistry, through methods involving boronic acids. Two primary, step-by-step methodologies are presented: the boric acid-catalyzed condensation of ortho-phenylenediamines and aldehydes, and the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-halobenzimidazoles with arylboronic acids.
Introduction
Benzimidazole (B57391) derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological activities. The 2-aryl substituted benzimidazoles, in particular, are of significant interest. Boronic acids serve as versatile reagents in the synthesis of these valuable compounds, acting either as mild, eco-friendly catalysts or as key coupling partners in carbon-carbon bond formation. This guide offers detailed experimental procedures, quantitative data, and visual workflows to facilitate the successful synthesis of 2-arylbenzimidazoles in a laboratory setting.
Method 1: Boric Acid-Catalyzed Condensation
This one-pot synthesis is an environmentally friendly and economically viable method for producing 2-substituted benzimidazoles. Boric acid acts as a mild Lewis acid catalyst to facilitate the condensation and subsequent cyclization of an o-phenylenediamine (B120857) with an aromatic aldehyde.[1][2]
Experimental Protocol
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Boric acid (10 mol%)
-
Water or Ethanol (B145695)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and boric acid (0.1 mmol, 10 mol%).
-
Solvent Addition: Add water or ethanol as the solvent. The reaction can often proceed efficiently at room temperature in water.[1][2]
-
Reaction Execution: Stir the mixture vigorously at room temperature. Reaction times can vary from 15 minutes to a few hours, depending on the specific substrates used.[1] Aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups.[2]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product often precipitates directly from the reaction mixture. The solid product can be isolated by simple filtration.
-
Purification: Wash the collected solid with cold water or an appropriate solvent to remove any unreacted starting materials and the catalyst. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure and purity of the synthesized 2-arylbenzimidazole using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Data Presentation: Boric Acid-Catalyzed Synthesis
| Entry | Aromatic Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 15 | 98 | [1] |
| 2 | 4-Chlorobenzaldehyde | 15 | 93 | [1] |
| 3 | 4-Nitrobenzaldehyde | 15 | 92 | [1] |
| 4 | 4-Methylbenzaldehyde | 20 | 91 | [1] |
| 5 | 4-Methoxybenzaldehyde | 30 | 92 | [1] |
| 6 | 2-Nitrobenzaldehyde | 30 | High | [2] |
| 7 | 4-Hydroxybenzaldehyde | 80 | - | [2] |
Note: Reaction conditions and yields can vary based on the specific substrates and laboratory setup.
Experimental Workflow: Boric Acid Catalysis
Caption: Workflow for boric acid-catalyzed synthesis.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of 2-arylbenzimidazole synthesis, it typically involves the palladium-catalyzed coupling of a 2-halobenzimidazole with an arylboronic acid.[3][4] This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.[5]
Experimental Protocol
Materials:
-
2-Halobenzimidazole (e.g., 2-chlorobenzimidazole (B1347102) or 2-bromobenzimidazole) (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., DMF, dioxane, toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the 2-halobenzimidazole (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., a 3:1 mixture of DMF and ethanol) via syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to remove any dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Reaction times can range from 2 to 24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting 2-halobenzimidazole.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterization: Analyze the purified 2-arylbenzimidazole using NMR spectroscopy, mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.
Data Presentation: Suzuki-Miyaura Cross-Coupling
| Entry | 2-Halobenzimidazole | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzimidazole | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/EtOH | 100 | 2 | 92 |
| 2 | 2-Chlorobenzimidazole | 4-Methylphenylboronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/EtOH | 100 | 2 | 90 |
| 3 | 2-Chlorobenzimidazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 4 | 2-Bromobenzimidazole | 3-Nitrophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 100 | 8 | 88 |
| 5 | 5-Bromo-1H-benzo[d]imidazole derivative | 4-Aminophenylboronic acid | Pd catalyst | - | - | - | - | - |
Note: The table presents representative data; optimal conditions may vary. The final entry from reference[3] indicates a Suzuki coupling on a brominated benzimidazole core.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Benzimidazole-2-boronic Acid
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving Benzimidazole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges associated with low yields and other issues encountered during these sensitive coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I address them?
A1: Low or no conversion in a Suzuki coupling with this compound can stem from several factors, primarily related to the catalyst's activity and the stability of the coupling partners.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely. The benzimidazole (B57391) moiety itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos.[1] These ligands promote the formation of the active monoligated Pd(0) species and can prevent the benzimidazole substrate from inhibiting the catalyst. N-Heterocyclic carbene (NHC) ligands are also highly effective.[3][4]
-
Precatalysts: Use modern palladium precatalysts (e.g., G3 or G4 palladacycles) that readily form the active Pd(0) species under mild conditions.[1][5] This can be particularly effective in overcoming the inhibitory effects of the benzimidazole substrate.[2]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.[6]
-
-
-
Inefficient Oxidative Addition: The aryl halide partner may be electron-rich or sterically hindered, slowing down the initial oxidative addition step.
-
Solution:
-
Ligand Selection: As mentioned, bulky and electron-rich ligands can facilitate the oxidative addition of challenging aryl halides.[6]
-
Reaction Temperature: A moderate increase in temperature may be necessary, but this must be balanced with the thermal stability of the boronic acid (see Q2).
-
-
-
Poor Transmetalation: The transmetalation step, involving the transfer of the benzimidazole group from boron to palladium, can be sluggish.
-
Solution:
-
Base Selection: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[6] For this compound, potassium phosphate (B84403) (K₃PO₄) is often a good choice.[1] Other bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (B91410) (KF) can also be effective.[6][7]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) with a small amount of water can aid in dissolving the base and facilitating the formation of the boronate.[6][8]
-
-
Q2: My this compound appears to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it?
A2: The primary decomposition pathway for this compound is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This is a common issue with heteroaromatic boronic acids, especially under basic conditions and at elevated temperatures.[1][9]
-
Causes of Protodeboronation:
-
Harsh Basic Conditions: Strong bases and the presence of water can accelerate the rate of protodeboronation.[6]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.[6]
-
Intrinsic Instability: The zwitterionic nature of some heteroaromatic boronic acids can make them susceptible to unimolecular fragmentation.[9][10]
-
-
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Consider using milder bases like potassium fluoride (KF) which can activate the boronic acid without promoting significant decomposition.[7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (B44631) (BPin) or MIDA ester. These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[6]
-
Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. The use of highly active catalyst systems can enable lower reaction temperatures.[5][6]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[6]
-
Q3: I am seeing side products in my reaction mixture. What are the common side reactions and how can I suppress them?
A3: Besides protodeboronation, other side reactions can contribute to low yields of the desired product.
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is crucial to minimize this side reaction.[6]
-
-
N-Arylation of the Benzimidazole Ring: While less common in palladium-catalyzed Suzuki couplings compared to copper-catalyzed reactions, N-arylation of the benzimidazole nitrogen by the aryl halide is a potential side reaction.
-
Solution: The use of bulky ligands can sterically hinder the approach of the benzimidazole nitrogen to the palladium center, favoring the desired C-C bond formation. Protecting the benzimidazole nitrogen with a suitable protecting group can also prevent this side reaction, although this adds extra steps to the synthesis.
-
Troubleshooting Workflow
For a systematic approach to diagnosing and resolving low yield issues, please refer to the following workflow diagram:
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
overcoming protodeboronation of Benzimidazole-2-boronic acid in cross-coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole-2-boronic acid and its derivatives in cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges, particularly the issue of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is a common and detrimental side reaction in Suzuki-Miyaura cross-coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of benzimidazole (B57391) as a byproduct instead of the desired coupled product, consequently reducing the reaction yield. This compound is particularly susceptible to protodeboronation due to the electronic properties of the benzimidazole ring system.
Q2: What are the primary factors that promote protodeboronation in Suzuki-Miyaura reactions involving this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
High Temperatures: Elevated reaction temperatures can significantly increase the rate of protodeboronation.[1]
-
Strong Bases: The use of strong bases can promote the decomposition of the boronic acid.
-
Presence of Protic Solvents: Water and other protic solvents can act as a proton source, facilitating the cleavage of the C-B bond.
-
Prolonged Reaction Times: Extended exposure to the reaction conditions can lead to greater degradation of the boronic acid.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most direct way to identify protodeboronation is by detecting the formation of benzimidazole in your reaction mixture using analytical techniques such as LC-MS or GC-MS. Consistently low yields of your desired product, despite the consumption of the starting aryl halide, are also a strong indicator of this side reaction.
Q4: Are there more stable alternatives to using this compound directly?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy to mitigate protodeboronation.[2] The two most common and effective alternatives are:
-
Pinacol (B44631) Esters (Bpin): These are significantly more stable than the corresponding boronic acids and are a popular choice for challenging couplings.[2]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline solids that are resistant to a wide range of reaction conditions and can be purified by chromatography.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during the cross-coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Protodeboronation of this compound: The boronic acid is decomposing faster than it is coupling. | 1. Switch to a more stable boronic acid derivative: Use the pinacol ester or MIDA boronate of this compound.[2]2. Optimize the base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[3][4]3. Lower the reaction temperature: If using a highly active catalyst, try running the reaction at a lower temperature (e.g., 60-80 °C).[1]4. Use a highly active catalyst: Employing a catalyst with an N-heterocyclic carbene (NHC) ligand or a Buchwald-type ligand (e.g., SPhos, XPhos) can accelerate the desired coupling, outcompeting protodeboronation.[1][5] |
| Inactive Catalyst: The active Pd(0) species is not being generated or has been deactivated. | 1. Ensure proper degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxidation of the catalyst.[2]2. Use a pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species under the reaction conditions.[1] | |
| Formation of Benzimidazole byproduct | Significant Protodeboronation: The C-B bond is being cleaved by a proton source. | 1. Minimize water content: While a small amount of water can be beneficial, excess water can promote protodeboronation. Consider using anhydrous solvents.[2]2. Employ a "slow-release" strategy: Using MIDA boronates allows for the slow release of the boronic acid, keeping its concentration low and minimizing decomposition. |
| Inconsistent Yields | Variable Quality of Boronic Acid: this compound can degrade upon storage. | 1. Use freshly prepared or purchased boronic acid. 2. Store the boronic acid under an inert atmosphere at low temperatures. 3. Consider converting the boronic acid to a more stable ester for long-term storage. [6] |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions involving benzimidazole derivatives and other heteroaryl boronic acids. Higher yields are indicative of reduced protodeboronation.
Table 1: Comparison of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 100 | 12 | 92 | [3] |
| 3 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 100 | 12 | 96 | [3] |
| 4 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 100 | 12 | 94 | [3] |
| 5 | 2-Iodobenzimidazole | 4-Methoxyphenylboronic acid | K₂CO₃ | PdCl₂ | SPhos | DMF | 120 (MW) | 0.5 | 92 (GC-MS) | [5] |
| 6 | 2-Iodobenzimidazole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | PdCl₂ | SPhos | Dioxane | 120 (MW) | 0.5 | 95 (GC-MS) | [5] |
Table 2: Effect of Catalyst and Ligand on Coupling of 3-Chloroindazole with 5-Indole Boronic Acid
| Entry | Palladium Source | Ligand | Conversion (%) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 | [1] |
| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 | [1] |
| 3 | P1 (XPhos precatalyst) | - | 87 | 69 | [1] |
| 4 | P2 (SPhos precatalyst) | - | 97 | 80 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling for the Synthesis of 2-(Hetero)aryl Benzimidazoles [5][7]
This protocol is a starting point and should be optimized for your specific substrates.
-
Materials:
-
2-Iodobenzimidazole derivative (1.0 equiv)
-
(Hetero)aryl boronic acid or ester (1.6 equiv)
-
Palladium(II) chloride [PdCl₂] (5 mol%)
-
SPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous dioxane (to make a 0.25 M solution)
-
Microwave reactor vials
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a microwave reactor vial, add the 2-iodobenzimidazole derivative and a magnetic stir bar.
-
Under an inert atmosphere, add PdCl₂ and SPhos.
-
Add anhydrous dioxane.
-
Degas the mixture with a stream of inert gas for 10 minutes while stirring.
-
Add the (hetero)aryl boronic acid or ester and cesium carbonate.
-
Degas the reaction mixture for another 5 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 2: Conventional Suzuki-Miyaura Coupling of Unprotected Benzimidazole Chlorides [1]
This protocol is suitable for thermally sensitive substrates where microwave heating may be too aggressive.
-
Materials:
-
Benzimidazole chloride derivative (1.0 mmol)
-
Aryl or heteroaryl boronic acid (2.0 mmol)
-
SPhos Precatalyst (P2) (2.5–3.5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the benzimidazole chloride, arylboronic acid, SPhos precatalyst, and K₃PO₄.
-
Add the degassed dioxane and water mixture.
-
Seal the flask and heat the reaction mixture at 100 °C for 15–20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the cross-coupling of this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Benzimidazole-2-boronic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with products derived from Benzimidazole-2-boronic acid reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during the purification of benzimidazole (B57391) derivatives synthesized using this compound, offering potential causes and solutions.
Problem 1: Difficulty in Removing Unreacted this compound
-
Symptoms: NMR or LC-MS analysis of the purified product shows the presence of starting boronic acid.
-
Possible Causes:
-
Insufficiently Basic Aqueous Wash: The boronic acid may not be fully converted to its water-soluble boronate salt.
-
Emulsion Formation During Extraction: This can trap the boronic acid in the organic layer.
-
Co-precipitation with the Product: The boronic acid may crystallize along with the desired product.
-
-
Solutions:
-
Optimize Aqueous Wash: Perform an aqueous work-up with a basic solution like 1M NaOH or saturated NaHCO3 to convert the acidic boronic acid into its more water-soluble boronate salt, which can then be partitioned into the aqueous layer.
-
Break Emulsions: If an emulsion forms, try adding brine or a small amount of a different organic solvent to break it.
-
Recrystallization: Carefully select a recrystallization solvent system where the boronic acid is more soluble than the desired product.
-
Problem 2: Presence of Homocoupled Byproduct (Bi-benzimidazole)
-
Symptoms: Mass spectrometry indicates a byproduct with a mass corresponding to the dimer of the benzimidazole moiety.
-
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
-
Use of a Pd(II) Precatalyst: Some Pd(II) catalysts can facilitate homocoupling during their in-situ reduction to the active Pd(0) species.[1]
-
-
Solutions:
-
Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[1]
-
Chromatography: Meticulous column chromatography with a shallow solvent gradient is often required to separate the desired product from the homocoupled byproduct, which may have a similar polarity.[1]
-
Problem 3: Product Contaminated with Palladium Residues
-
Symptoms: The final product has a dark color (black or grey), and ICP-MS or other analytical techniques detect residual palladium.
-
Possible Causes:
-
Inefficient Removal of Homogeneous Catalyst: Soluble palladium catalysts can be challenging to remove completely.
-
Formation of Palladium Black: The catalyst may have decomposed to form insoluble palladium black.
-
-
Solutions:
-
Filtration through Celite: For heterogeneous catalysts or palladium black, filtration of the reaction mixture through a pad of Celite can be effective.[2]
-
Palladium Scavengers: For homogeneous catalysts, treatment with a palladium scavenger is a common and effective method.[1][2] These are typically silica-based materials functionalized with thiol or amine groups that chelate the palladium, allowing for its removal by filtration.
-
Activated Carbon Treatment: In some cases, treatment with activated carbon can help adsorb residual palladium.
-
Chromatography: Flash column chromatography can be effective in removing palladium residues.[3]
-
Problem 4: Product is an Oil or Fails to Crystallize
-
Symptoms: The purified product is a persistent oil, or attempts at recrystallization are unsuccessful.
-
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Intrinsic Properties of the Product: The product may be a low-melting solid or an oil at room temperature.
-
-
Solutions:
-
Thorough Purification: Ensure the product is of high purity by employing rigorous chromatographic techniques before attempting crystallization.
-
Solvent Screening for Recrystallization: Systematically screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for benzimidazole derivatives include ethanol, ethanol/water, and n-hexane/ethyl acetate (B1210297).
-
Trituration: If the product is an oil, trituration with a non-polar solvent like hexane (B92381) can sometimes induce solidification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura coupling reaction with this compound?
A1: The most common impurities include:
-
Unreacted starting materials: this compound and the corresponding aryl halide.
-
Homocoupled byproduct: The symmetrical bi-benzimidazole formed from the coupling of two molecules of this compound.
-
Protodeboronated byproduct: The benzimidazole resulting from the cleavage of the C-B bond of the starting boronic acid.
-
Dehalogenated byproduct: The arene resulting from the removal of the halogen from the aryl halide starting material.
-
Residual palladium catalyst: Both soluble and insoluble forms of palladium.[1]
Q2: How can I best monitor the progress of my Suzuki-Miyaura reaction to minimize byproduct formation?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring reaction progress. By tracking the consumption of starting materials and the appearance of the product and byproducts, you can determine the optimal reaction time and potentially minimize the formation of degradation products or byproducts from prolonged reaction times.
Q3: The NH proton of my benzimidazole seems to be interfering with purification. What can I do?
A3: The basicity of the benzimidazole nitrogen can sometimes lead to issues with silica (B1680970) gel chromatography, causing peak tailing or irreversible adsorption. You can try:
-
Using a less acidic stationary phase: Consider using neutral or basic alumina (B75360) for column chromatography.
-
Adding a modifier to the eluent: A small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), in your chromatography eluent can help to suppress the interaction between the basic nitrogen and the silica gel.
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: As with all chemical reactions, a thorough risk assessment should be conducted. Specific points to consider are:
-
Boronic acids: Can be irritants. Avoid inhalation and contact with skin and eyes.
-
Palladium catalysts: Many are toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Use appropriate personal protective equipment (PPE) and work in a fume hood when handling organic solvents.
Quantitative Data Summary
The following tables summarize typical yields and purity data for Suzuki-Miyaura reactions involving benzimidazole derivatives. Note that actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Yields of 2-Aryl Benzimidazoles from Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Chlorobenzimidazole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | MeCN/H₂O | 90 | [4] |
| 2 | 2-Iodo-1-cyclohexyl-1H-benzimidazole | 4-Tolylboronic acid | PdCl₂/SPhos (5/10) | Cs₂CO₃ | DMF | 60 | [5] |
| 3 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 95 | [6] |
Table 2: Effectiveness of Palladium Removal Techniques
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Flash Column Chromatography | >100 | <100 (in most cases) | ~90 | [3] |
| Column Chromatography + Si-TMT Scavenger | >100 | <50 | ~98 | [3] |
| Filtration through Celite | 80-100 | < acceptable levels | - | [7] |
| Activated Carbon | - | <1 | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halobenzimidazole with an Arylboronic Acid
-
To a reaction vessel, add the 2-halobenzimidazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water, DMF, or MeCN/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Standard Aqueous Work-up and Extraction
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with a saturated aqueous solution of NaHCO₃ or 1M NaOH to remove unreacted boronic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Carefully load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Protocol 4: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of products from this compound reactions.
Caption: A troubleshooting logic diagram for the purification of products from this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Reactions for Benzimidazole-2-boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving benzimidazole-2-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki reactions with this compound are common and can often be attributed to several key factors:
-
Catalyst and Ligand Inactivity: The palladium catalyst, particularly the active Pd(0) species, is susceptible to deactivation. If you are using a Pd(II) precatalyst, ensure that the reaction conditions facilitate its reduction.[1] The choice of ligand is also critical; for sterically hindered or electronically challenging substrates like benzimidazoles, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1][2]
-
Protodeboronation of the Boronic Acid: this compound is prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of strong bases and water.[1][3]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Inappropriate Base or Solvent: The selection of the base and solvent system is critical and highly interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or product.[1][3]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation is a major challenge with electron-rich heterocyclic boronic acids.[1] Several strategies can be employed to mitigate this side reaction:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or KF.[1][3]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, running the reaction under anhydrous conditions can significantly reduce this side reaction.[1]
-
Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, MIDA boronate, or trifluoroborate salt, can protect it from premature decomposition.[4][5][6] These "masked" boronates slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[4]
-
Employ a Highly Active Catalyst System: A fast and efficient catalyst can "outrun" the protodeboronation reaction.[7] The use of pre-formed palladium precatalysts with bulky phosphine ligands can generate the active catalytic species rapidly, even at lower temperatures.[4][8]
Q3: What are the recommended starting points for catalyst and ligand selection for this compound couplings?
A3: For challenging Suzuki couplings involving N-heterocycles, the catalyst and ligand system is paramount. Here are some recommendations:
-
Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3, SPhos Pd G3), are highly effective.[1][9] These are air- and moisture-stable and rapidly generate the active monoligated Pd(0) species in solution.[4][8]
-
Bulky, Electron-Rich Ligands: Biaryl monophosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are excellent choices for coupling sterically demanding and electron-rich heterocycles.[1][9] N-heterocyclic carbene (NHC) ligands also show great promise.[10][11]
-
Avoid Traditional Catalysts Initially: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it often shows lower activity for challenging substrates and may require higher temperatures, which can promote boronic acid decomposition.[2][12]
Q4: How do I choose the optimal base and solvent for my reaction?
A4: The optimal base and solvent are highly substrate-dependent and often need to be screened.
-
Bases: For base-sensitive substrates, begin with milder bases like K₃PO₄ or K₂CO₃.[3] Cs₂CO₃ is also a common choice, particularly in anhydrous conditions.[13] The physical properties of the base are also important; using a finely powdered and dry base is recommended for anhydrous reactions.[1]
-
Solvents: A mixture of an organic solvent and water is common for Suzuki reactions. Popular choices include dioxane/water, THF/water, and toluene/water.[1][2][13] For reactions where protodeboronation is a concern, consider using anhydrous solvents like dioxane, THF, or toluene.[1] Ensure vigorous stirring for biphasic reactions to maximize the interaction between the organic and aqueous phases.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive catalyst or ligand.[1] 2. Incomplete reduction of Pd(II) precatalyst.[1] 3. Poor choice of ligand for the specific substrate.[2] 4. Sub-optimal base or solvent.[1][3] | 1. Use a fresh, high-quality palladium source and ligand. 2. Consider using an air-stable Pd precatalyst (e.g., XPhos Pd G3).[1][9] 3. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[1][2][11] 4. Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, with or without water).[3][13] |
| Significant Protodeboronation | 1. Boronic acid instability, especially with 2-heteroaryl boronic acids.[4][8] 2. Presence of water and a strong base.[1] 3. High reaction temperature.[7] | 1. Use the this compound as its more stable pinacol ester, MIDA boronate, or trifluoroborate salt.[4][5][6] 2. Employ milder bases like KF or K₂CO₃.[1] 3. Run the reaction under anhydrous conditions.[1] 4. Use a highly active catalyst that allows for lower reaction temperatures.[4][8] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[1] 2. Inefficient transmetalation compared to homocoupling. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[1] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of a Pd(II) precatalyst. 3. Optimize the base and ligand to facilitate efficient transmetalation. |
| Poor Reproducibility | 1. Inconsistent quality of reagents (boronic acid, catalyst, base). 2. Variations in inert atmosphere and degassing. 3. Inconsistent stirring in biphasic reactions. | 1. Use high-purity, fresh reagents. Boronic acids can degrade upon storage.[1][14] 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time). 3. Ensure consistent and vigorous stirring for all reactions. |
Catalyst and Ligand Selection
The following table summarizes palladium sources and ligands commonly screened for Suzuki-Miyaura reactions with challenging heterocyclic substrates.
| Palladium Source | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald-type phosphine (e.g., XPhos, SPhos) | High activity for a broad range of substrates, including electron-rich and sterically hindered ones.[2][9] | 1-2 |
| XPhos Pd G3 / SPhos Pd G3 | Buchwald-type phosphine (pre-formed) | Air- and moisture-stable, highly active, rapid generation of the catalytic species.[4][8] | 0.5-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood, but may have lower activity for challenging substrates.[2] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Relatively air-stable and effective for a range of substrates. | 2-5 |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability and activity, good for coupling aryl chlorides.[10][11] | 1-3 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 2-Halobenzimidazole with an Arylboronic Acid
-
Materials:
-
2-Halobenzimidazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-halobenzimidazole, arylboronic acid, palladium precatalyst, and base.
-
Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.[1]
-
Seal the vessel and place it in a preheated oil bath or heating block.
-
Stir the reaction vigorously at the desired temperature (e.g., 80-110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
Protocol 2: Microwave-Assisted Suzuki Coupling for 2-(Hetero)aryl Benzimidazoles
-
Materials:
-
2-Iodobenzimidazole derivative (1.0 equiv)
-
(Hetero)aryl boronic acid (1.6 equiv)
-
PdCl₂ (5 mol%)
-
SPhos (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Dioxane
-
Microwave reactor vials
-
-
Procedure:
-
To a microwave reactor vial, add the 2-iodobenzimidazole derivative, PdCl₂, and SPhos.[13]
-
Add anhydrous dioxane and degas the mixture with a stream of nitrogen for 10 minutes while stirring.[13]
-
Add the (hetero)aryl boronic acid and Cs₂CO₃.[13]
-
Degas the reaction mixture with nitrogen for another 5 minutes.[13]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-40 minutes.[13]
-
After cooling, work up the reaction as described in Protocol 1.[13]
-
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Managing Benzimidazole-2-boronic acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of Benzimidazole-2-boronic acid in solution. The following information is compiled from studies on related benzimidazole (B57391) and boronic acid compounds and offers best-practice recommendations for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are oxidative degradation and photosensitivity. The boronic acid group is susceptible to oxidation, which can lead to the cleavage of the C-B bond.[1][2][3] Additionally, benzimidazole derivatives have shown high photosensitivity when in solution.[4][5]
Q2: What is the likely degradation pathway for this compound?
A2: Based on studies of similar boronic acid derivatives, the major degradation pathway is likely oxidative deboronation.[1] In this process, the boronic acid group [-B(OH)₂] is cleaved from the benzimidazole ring and replaced with a hydroxyl group [-OH], forming 2-hydroxybenzimidazole (B11371) and boric acid. This process can be accelerated by the presence of reactive oxygen species and certain metal ions.
Q3: How should I prepare solutions of this compound to maximize stability?
A3: To maximize stability, it is recommended to:
-
Use deoxygenated solvents to minimize oxidative degradation.
-
Prepare solutions fresh for each experiment whenever possible.
-
Protect solutions from light by using amber vials or covering the container with aluminum foil.[4][5]
-
Consider using a co-solvent such as DMSO for initial dissolution before further dilution in aqueous buffers, as some benzimidazole derivatives have shown stability in DMSO for up to 96 hours.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For short-term storage, solutions should be kept at low temperatures (-20°C or -80°C) and protected from light.[6] It is advisable to prepare fresh working solutions at least once a month.[6] For long-term storage, it is best to store the compound as a solid at 10°C - 25°C as recommended by suppliers.[3][6]
Q5: Are there any additives that can improve the stability of this compound in solution?
A5: While antioxidants might seem like a logical choice to prevent oxidation, some studies on other boronic acids have shown that additives like ascorbate (B8700270) and EDTA can surprisingly accelerate degradation.[1] Therefore, the use of additives should be carefully validated for your specific experimental conditions. A simpler approach is to minimize exposure to oxygen and light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Protect solutions from light and use deoxygenated solvents. Verify the purity of the compound before use. |
| Appearance of new peaks in HPLC analysis over time | Formation of degradation products. | Characterize the new peaks to identify potential degradation products. The primary degradation product is likely 2-hydroxybenzimidazole. Adjust solution preparation and storage conditions to minimize degradation. |
| Loss of compound potency | Instability of the boronic acid moiety. | Confirm the identity and purity of the starting material. Prepare and store solutions under inert gas (e.g., argon or nitrogen) and in the dark at low temperatures. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stock solution with minimized initial degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a screw cap
Procedure:
-
Weigh the desired amount of this compound in an amber glass vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To monitor the stability of this compound and detect the formation of degradation products. This is a hypothetical method based on protocols for similar compounds.
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent system.
-
Inject a sample immediately after preparation (t=0) to obtain the initial chromatogram.
-
Store the solution under the desired test conditions (e.g., room temperature, 40°C, exposed to light).
-
Inject samples at specified time points (e.g., 1, 2, 4, 8, 24, 48, 96 hours).
-
Monitor the peak area of this compound and the appearance of any new peaks.
-
Calculate the percentage of degradation over time.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1375184-43-2 | FB10341 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions of Benzimidazole-2-boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzimidazole-2-boronic acid in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of benzimidazole (B57391).[1] Homocoupling results in the formation of a 2,2'-bibenzimidazole dimer through the coupling of two molecules of this compound.
Q2: My reaction is resulting in a low yield of the desired cross-coupled product and a significant amount of benzimidazole. What is causing this?
A2: This is a classic case of protodeboronation. This side reaction is often promoted by the presence of water or other protic solvents, strong bases, and elevated temperatures.[2] this compound, being a heteroaromatic boronic acid, can be particularly susceptible to this decomposition pathway, especially under harsh reaction conditions.
Q3: I am observing a significant amount of a high molecular weight byproduct that is difficult to separate from my desired product. What is it likely to be and how can I avoid it?
A3: This byproduct is likely the homocoupled 2,2'-bibenzimidazole. Homocoupling is often mediated by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), promoting this undesired reaction.[3] It can also be more prevalent when using Pd(II) precatalysts.
Q4: Can I use unprotected this compound in Suzuki-Miyaura reactions?
A4: Yes, it is possible to perform Suzuki-Miyaura coupling reactions with unprotected 2-chlorobenzimidazoles, which avoids the need for protection and deprotection steps.[4] However, the reaction conditions must be carefully optimized to avoid side reactions, as the NH proton of the benzimidazole ring can potentially interact with the catalyst or base.
Troubleshooting Guides
Issue 1: Low Yield of Cross-Coupled Product and/or Significant Protodeboronation
| Potential Cause | Recommended Solution |
| Presence of Water/Protic Solvents | Use anhydrous solvents and ensure all reagents are dry. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] While a small amount of water can sometimes be beneficial for dissolving the base, its concentration should be carefully optimized. |
| Strong Base | Switch to a milder base. For example, instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] |
| High Reaction Temperature | Lower the reaction temperature. A more active catalyst system may allow the reaction to proceed at a lower temperature, thus minimizing the rate of protodeboronation.[2] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the degradation of the boronic acid. |
| Unstable Boronic Acid | Consider converting the this compound to a more stable derivative, such as a pinacol (B44631) ester or an MIDA boronate, which can release the active boronic acid slowly under the reaction conditions.[1] |
Issue 2: Formation of Homocoupled Byproduct
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (e.g., Nitrogen or Argon) or by using the freeze-pump-thaw method.[3] |
| Use of Pd(II) Precatalyst | While Pd(II) precatalysts are common, they can directly react with the boronic acid to form the homocoupled product. Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of the Pd(II) precatalyst. |
| High Concentration of Boronic Acid | A high instantaneous concentration of the boronic acid can favor homocoupling. Consider a slow addition of the this compound solution to the reaction mixture using a syringe pump.[5] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[5] |
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of 2-halobenzimidazoles with various arylboronic acids. While not directly using this compound as the reactant, these provide valuable insights into effective catalyst systems.
Table 1: Screening of Ligands for the Suzuki-Miyaura Coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-tolylboronic acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | PdCl₂ (5) | BINAP (10) | K₂CO₃ | DMF | 120 (MW) | 30 | 21 |
| 2 | PdCl₂ (5) | DPPF (10) | K₂CO₃ | DMF | 120 (MW) | 30 | 37 |
| 3 | PdCl₂ (5) | DPPP (10) | K₂CO₃ | DMF | 120 (MW) | 30 | 30 |
| 4 | PdCl₂ (5) | SPhos (10) | K₂CO₃ | DMF | 120 (MW) | 30 | 60 |
| 5 | PdCl₂ (5) | Xantphos (10) | K₂CO₃ | DMF | 120 (MW) | 30 | 31 |
| 6 | PdCl₂ (5) | A-taphos (10) | K₂CO₃ | DMF | 120 (MW) | 30 | 45 |
| Data adapted from a study on microwave-assisted Suzuki-Miyaura coupling.[6] |
Table 2: Optimization of Base and Solvent for the Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Na₂CO₃ | DMF | 120 (MW) | 30 | 65 |
| 2 | K₃PO₄ | DMF | 120 (MW) | 30 | 50 |
| 3 | Et₃N | DMF | 120 (MW) | 30 | 41 |
| 4 | Cs₂CO₃ | DMF | 120 (MW) | 30 | 85 |
| 5 | Cs₂CO₃ | Toluene | 120 (MW) | 30 | 70 |
| 6 | Cs₂CO₃ | Dioxane | 120 (MW) | 30 | 91 |
| Reaction conditions: 1-cyclohexyl-2-iodo-1H-benzimidazole, 4-tolylboronic acid, PdCl₂ (5 mol%), SPhos (10 mol%).[6] |
Experimental Protocols
Representative Experimental Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chlorobenzimidazole (B1347102)
This protocol is adapted from a literature procedure for the synthesis of 2-arylbenzimidazoles.[4]
Materials:
-
2-Chlorobenzimidazole
-
Arylboronic acid (1.3 equivalents)
-
PdCl₂(PPh₃)₂ (0.1 equivalents)
-
K₂CO₃ (2 equivalents)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a microwave reaction vial, add 2-chlorobenzimidazole (1.0 equivalent), the arylboronic acid (1.3 equivalents), PdCl₂(PPh₃)₂ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add acetonitrile to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/isopropanol mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing protodeboronation.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
strategies to improve the solubility of Benzimidazole-2-boronic acid for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Benzimidazole-2-boronic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have poor solubility in aqueous buffers?
A1: this compound, like many boronic acids, can exhibit low aqueous solubility. This is often due to the formation of less soluble, trimeric boroxine (B1236090) species through intermolecular dehydration. Additionally, the benzimidazole (B57391) moiety itself can contribute to low solubility in neutral aqueous solutions.
Q2: What are the primary strategies to improve the solubility of this compound for my biological assay?
A2: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: The solubility of boronic acids is often pH-dependent. Increasing the pH of the solution can ionize the boronic acid group, increasing its solubility in aqueous media.
-
Use of Co-solvents: Organic co-solvents such as DMSO, DMF, or ethanol (B145695) can be used to initially dissolve the compound before further dilution in aqueous buffer. However, the final concentration of the organic solvent should be compatible with your specific biological assay.
-
Complexation with Polyols: Boronic acids can form reversible covalent complexes with diols, such as those found in monosaccharides and polyols (e.g., mannitol (B672), sorbitol).[1] This complexation can disrupt the formation of insoluble boroxines and increase aqueous solubility.[1]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the compound in micelles, thereby increasing its apparent solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility.[2]
Q3: Can I use DMSO to dissolve this compound? What are the potential issues?
A3: Yes, DMSO is a common solvent for dissolving many poorly soluble compounds, including benzimidazole derivatives. However, for biological assays, it is crucial to be aware of the potential effects of DMSO on your system. High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or other biological interactions. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is at a non-interfering level (typically <1%).
Q4: How does the addition of mannitol improve the solubility of boronic acids?
A4: Mannitol, a polyol, can increase the solubility of boronic acids through two primary mechanisms. Firstly, it can react with the boronic acid to form boronic acid esters, which are often more soluble than the parent boronic acid and prevent the formation of less soluble boroxine trimers.[1] Secondly, the formation of these esters can lower the pKa of the boronic acid, increasing its ionization and solubility in aqueous solutions at a given pH.[1] For example, the addition of mannitol has been observed to cause a 10-fold increase in the solubility of 4-methylphenylboronic acid at physiological pH.[1]
Troubleshooting Guides
Issue: Precipitate forms when diluting a DMSO stock solution of this compound into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of the compound. | Review your formulation strategy. Consider the following options to enhance and maintain solubility upon dilution: - Increase the pH of the final aqueous buffer. - Incorporate a co-solvent like ethanol in the final buffer (if compatible with the assay). - Add a solubilizing agent such as HPβCD or a surfactant (e.g., Tween® 80) to the final buffer before adding the compound stock. - Formulate with a polyol like mannitol. |
| Concentration of the compound exceeds its solubility limit in the final buffer. | Decrease the final concentration of this compound in your assay. Determine the maximum soluble concentration experimentally. |
| Buffer components are incompatible with the compound. | Test the solubility of your compound in different buffer systems. Some buffer components may promote precipitation. |
Issue: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the compound. | Ensure your stock solution is fully dissolved before use. Visually inspect for any particulate matter. Gentle warming or sonication may aid dissolution. |
| Precipitation of the compound over the course of the experiment. | Re-evaluate the solubility of the compound under the specific assay conditions (temperature, incubation time, presence of other reagents). Consider using a solubilizing agent to maintain solubility throughout the experiment. |
| Degradation of the compound. | Assess the stability of this compound in your assay buffer and under your experimental conditions. Boronic acids can be susceptible to oxidative degradation.[3] |
Quantitative Data on Solubility Enhancement
The following table summarizes the potential impact of a formulation strategy on the solubility of a model boronic acid.
| Compound | Formulation Strategy | Fold Increase in Solubility | Reference |
| 4-Methylphenylboronic Acid | Addition of Mannitol at physiologic pH | ~10-fold | [1] |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Vortex the solutions and allow them to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 0%, 1%, 5%, 10% ethanol).
-
Add a fixed amount of the DMSO stock solution to each co-solvent buffer to achieve the desired final concentration of this compound, ensuring the final DMSO concentration is constant and low.
-
Equilibrate and assess solubility as described in Protocol 1.
-
Note: Always verify the compatibility of the co-solvent with your biological assay.
Protocol 3: Solubility Enhancement using Complexation with Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Prepare a series of aqueous solutions containing increasing concentrations of HPβCD (e.g., 0 mM, 10 mM, 25 mM, 50 mM).
-
Add an excess amount of this compound to each HPβCD solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the suspensions to remove undissolved compound.
-
Determine the concentration of dissolved this compound in the filtrate by a suitable analytical method.
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: C-N Coupling with Heterocyclic Boronic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with C-N cross-coupling reactions involving heterocyclic boronic acids. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: My C-N coupling reaction with a heterocyclic boronic acid is giving a low yield. What are the common causes and how can I improve it?
Low yields in C-N coupling reactions with heterocyclic boronic acids are frequently due to the instability of the boronic acid, suboptimal reaction conditions, or catalyst deactivation. Heterocyclic boronic acids, especially those with nitrogen atoms adjacent to the boron group (e.g., 2-pyridylboronic acid), are prone to decomposition via protodeboronation.[1][2]
Troubleshooting steps to improve yield:
-
Stabilize the Boronic Acid: Convert the unstable boronic acid into a more robust derivative. Common stable alternatives include N-methyliminodiacetic acid (MIDA) boronates, diethanolamine (B148213) (DABO) boronates, or potassium organotrifluoroborates (R-BF3K).[1][2][3] These derivatives can often be used directly in the coupling reaction, releasing the boronic acid in situ.
-
Optimize the Catalyst System: The choice of ligand is critical. For palladium-catalyzed couplings (Suzuki-Miyaura), bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos can accelerate the reaction, outcompeting the decomposition of the boronic acid.[2][4]
-
Select the Appropriate Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) instead of stronger bases like potassium phosphate (B84403) (K₃PO₄) or sodium hydroxide (B78521) (NaOH).[4]
-
Control the Reaction Environment: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from causing catalyst decomposition and homocoupling of the boronic acid.[4] Use of anhydrous, degassed solvents is also crucial to minimize water, which is a proton source for protodeboronation.[2][4]
Q2: I am observing significant protodeboronation of my heterocyclic boronic acid. How can I minimize this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing reaction.[2][4]
Strategies to reduce protodeboronation:
-
Use Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and reagents can significantly decrease its occurrence.[4]
-
Employ Milder Bases: As mentioned above, strong bases can promote this side reaction. Weaker bases are generally recommended.
-
Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.[2] If possible, lowering the temperature while using a more active catalyst system can be an effective strategy.[2]
-
Use Stable Boronic Acid Surrogates: MIDA boronates, for instance, offer a slow-release mechanism for the boronic acid under specific conditions, which can maintain a low concentration of the sensitive reagent and favor the desired cross-coupling over decomposition.[1]
Q3: My reaction is inconsistent, even when I follow the same procedure. What could be the cause?
Inconsistent results often point to the degradation of starting materials or sensitivity to atmospheric conditions.
Potential causes and solutions:
-
Boronic Acid Quality: Heterocyclic boronic acids can degrade upon storage, even over a short period.[1] It is advisable to use freshly prepared boronic acids or their stable derivatives.[1][3] Always check the purity of the boronic acid by NMR before use.[2]
-
Inert Atmosphere: Incomplete degassing or a poor inert atmosphere can lead to variable levels of catalyst deactivation.[2][4] Ensure your degassing procedure (e.g., sparging with argon or freeze-pump-thaw cycles) is thorough.
-
Reagent Purity: The purity of all reagents, including the aryl halide, base, and solvent, is crucial. Ensure bases are finely powdered and dry for anhydrous reactions.[4]
Q4: My Chan-Lam (copper-catalyzed) C-N coupling is not working well. What specific parameters should I investigate?
Chan-Lam couplings are an excellent alternative to palladium-catalyzed reactions and are often performed under milder conditions, sometimes even in the presence of air.[5][6][7] However, they have their own set of optimization parameters.
Key parameters for Chan-Lam coupling:
-
Copper Source: Copper(II) acetate (B1210297) is a commonly used catalyst.[7]
-
Ligands: While some Chan-Lam reactions are ligand-free, others benefit from the addition of ligands such as pyridines or phenanthrolines.[7][8]
-
Base: A base is typically required. Pyridine or other amine bases are often used.[7]
-
Solvent: The choice of solvent can be critical. Dichloromethane, methanol, or acetonitrile/ethanol mixtures have been reported.[7][8][9]
-
Atmosphere: While many Chan-Lam reactions work in air, which can facilitate the catalytic cycle, some systems may benefit from a controlled atmosphere.[5]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in C-N coupling reactions with heterocyclic boronic acids.
Caption: A workflow diagram for troubleshooting C-N coupling reactions.
Quantitative Data Summary
The choice of base and the stability of the boronic acid derivative can significantly impact the reaction outcome.
Table 1: Stability of 2-Furylboronic Acid and its DABO Derivative
| Compound | Storage Conditions | Decomposition after 72 days |
| 2-Furylboronic Acid (Commercial) | Open vial, room temperature | Complete decomposition |
| 2-Furyl DABO Boronate | Open vial, room temperature | No noticeable decomposition |
| Data sourced from NMR analysis.[3] |
Table 2: Comparison of Boronic Acid vs. MIDA Boronate in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Yield (%) |
| 2-Furylboronic acid | Aryl Chloride | 14 |
| 2-Furyl-MIDA boronate | Aryl Chloride | 95 |
| 2-Thiopheneboronic acid | Aryl Chloride | 68 |
| 2-Thiophene-MIDA boronate | Aryl Chloride | 96 |
| Reaction Conditions: Pd(OAc)₂/SPhos catalyst, K₃PO₄ base, 5:1 dioxane/H₂O, 60 °C.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura C-N Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-H containing heterocycle (1.0 equiv), heterocyclic boronic acid or its stable derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol 2: Preparation of a Stable Diethanolamine (DABO) Boronate
This protocol describes the straightforward synthesis of an air-stable DABO boronate from a potentially unstable heterocyclic boronic acid.[3][10]
-
Dissolution: In a vial with a stir bar, dissolve the heterocyclic boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene (B1212753) chloride.[4][10]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4][10]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the new solid precipitates.[10]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[4]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[4] This stable DABO boronate adduct can now be used directly in coupling reactions.[3]
Relationship between Reaction Components
The interplay between the catalyst, ligand, base, and solvent is crucial for a successful C-N coupling reaction. The following diagram illustrates these relationships.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Homocoupling in Reactions with Benzimidazole-2-boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzimidazole-2-boronic acid in cross-coupling reactions. The focus is on practical strategies to minimize the formation of the homocoupling byproduct, a common challenge with heteroaryl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant couple to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-bibenzimidazole. This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the potential for similar polarity between the product and the byproduct. Heteroaryl boronic acids like this compound can be particularly susceptible to homocoupling due to the electronic nature of the heterocycle and potential interactions with the catalyst.
Q2: What are the main causes of homocoupling in my Suzuki-Miyaura reaction?
A2: The primary drivers of boronic acid homocoupling are:
-
Presence of Oxygen: Molecular oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II) Precatalysts: While Pd(II) sources are common, they can initiate homocoupling before being reduced to the active Pd(0) species.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all influence the rate of homocoupling relative to the desired cross-coupling.
Q3: I am observing significant homocoupling of my this compound. What are the first troubleshooting steps I should take?
A3: To address significant homocoupling, consider the following immediate actions:
-
Ensure Rigorous Inert Atmosphere: Improve the degassing of your solvents and ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxygen-mediated homocoupling.
-
Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor the homocoupling pathway. Evaluate if the reaction can proceed efficiently at a lower temperature.
-
Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the boronic acid, thus disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide
This guide provides specific issues you might encounter and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of 2,2'-bibenzimidazole byproduct detected. | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles for solvents if possible. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. Alternatively, add a mild reducing agent such as potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the palladium catalyst to help reduce Pd(II) to Pd(0) in situ. | |
| Reaction temperature is too high. | Attempt the reaction at a lower temperature (e.g., start at 80 °C and adjust as needed). | |
| Low yield of the desired cross-coupled product and significant starting material remaining, with some homocoupling. | Catalyst inhibition by the benzimidazole (B57391) nitrogen. | The lone pair on the nitrogen of the benzimidazole ring can coordinate to the palladium center, inhibiting catalytic activity. The use of bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos can mitigate this effect. |
| Inefficient transmetalation. | The choice of base is crucial for activating the boronic acid. For heteroaryl boronic acids, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | |
| Protodeboronation (loss of the boronic acid group) is observed alongside homocoupling. | Presence of water and/or use of a strong, nucleophilic base. | Switch to anhydrous reaction conditions if possible. Use a milder, non-hydroxide base like K₃PO₄ or KF. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling with this compound
This protocol incorporates best practices to suppress the homocoupling side reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a catalyst precursor without a built-in ligand, e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, ligand (if applicable), and base.
-
Add the degassed solvent to the flask.
-
In a separate flask, dissolve the this compound in a minimum amount of the degassed solvent.
-
Heat the reaction mixture containing the aryl halide to the desired temperature (e.g., 80-100 °C).
-
Slowly add the this compound solution to the heated reaction mixture over 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of a 2-Halobenzimidazole Derivative
This protocol is adapted for instances where a 2-halobenzimidazole is coupled with another boronic acid, a related reaction where homocoupling of the boronic acid partner can also be an issue.
Materials:
-
2-Iodobenzimidazole derivative (1.0 equiv)
-
Aryl boronic acid (1.6 equiv)
-
PdCl₂ (5 mol%)
-
SPhos (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Degassed 1,4-dioxane
Procedure:
-
In a microwave reactor vial, combine the 2-iodobenzimidazole derivative, aryl boronic acid, PdCl₂, SPhos, and Cs₂CO₃.
-
Add the degassed 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A potential pathway for oxygen-promoted homocoupling.
Caption: A troubleshooting workflow for minimizing homocoupling.
Validation & Comparative
A Comparative Analysis of Benzimidazole-2-boronic Acid and Phenylboronic Acid in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. The choice of boronic acid is a critical parameter influencing the efficiency of this powerful carbon-carbon bond-forming reaction. This guide provides a detailed comparison of the performance of benzimidazole-2-boronic acid and the archetypal phenylboronic acid in Suzuki coupling, supported by experimental data and mechanistic insights.
The efficiency of a Suzuki coupling reaction is intricately linked to the electronic and steric properties of the boronic acid. While phenylboronic acid serves as a robust and widely used coupling partner, the introduction of a benzimidazole (B57391) moiety at the 2-position significantly alters the substrate's reactivity. Experimental evidence suggests that the nitrogen-rich benzimidazole ring can interact with the palladium catalyst, leading to a decrease in catalytic activity and, consequently, lower coupling efficiency compared to phenylboronic acid.
Performance Comparison: this compound vs. Phenylboronic Acid
Direct head-to-head comparative studies quantifying the Suzuki coupling efficiency of this compound against phenylboronic acid under identical conditions are not extensively documented in the literature. However, insights can be drawn from studies on the coupling of halogenated benzimidazoles and the effect of benzimidazole as an additive in Suzuki reactions.
A study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles highlights the challenges associated with these substrates. For instance, the coupling of 6-chloroindole (B17816) with phenylboronic acid proceeds with a high yield of 97%. However, the addition of benzimidazole to the reaction mixture was found to inhibit the catalytic system, leading to a significant drop in product formation.[1] This inhibitory effect is attributed to the coordination of the nitrogen atoms of the benzimidazole ring to the palladium center, which can lead to catalyst deactivation. This finding strongly suggests that this compound, which inherently possesses this inhibitory moiety, would exhibit lower efficiency in Suzuki coupling compared to the unencumbered phenylboronic acid.
While a direct quantitative comparison is not available, the data from related reactions provide a strong basis for a qualitative and semi-quantitative assessment.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 6-Chloroindole | P1 (1.0–1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 5–8 | 97 | [1] |
| Phenylboronic Acid | 2-Chlorobenzimidazole (B1347102) | P2 (2.0–3.5 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 15–20 | 75-85* | [1] |
| This compound | Aryl Halide | PdCl₂(dppf) | K₂CO₃ | DMF | 110 | Not Specified | Moderate to Good** | |
| Phenylboronic Acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | Not Specified | 95 |
*Yields for the coupling of 2-chlorobenzimidazole with various substituted phenylboronic acids. **Qualitative description of yields from a study on various aryl halides. A direct numerical comparison with phenylboronic acid under the same conditions was not provided.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura coupling reactions involving both phenylboronic acid and benzimidazole derivatives are crucial for reproducibility and further investigation.
Protocol 1: Suzuki-Miyaura Coupling of 6-Chloroindole with Phenylboronic Acid[1]
Materials:
-
6-Chloroindole (1.00 mmol)
-
Phenylboronic acid (1.50 mmol)
-
P1 (XPhos precatalyst) (1.0–1.5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.00 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add 6-chloroindole, phenylboronic acid, P1 precatalyst, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane and water.
-
Stir the reaction mixture at 60 °C for 5–8 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Iodobenzimidazole with an Aryl Boronic Acid[3]
Materials:
-
2-Iodobenzimidazole derivative (1.0 equiv)
-
(Hetero)aryl boronic acid (1.6 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a microwave reactor vial, add the 2-iodobenzimidazole derivative, aryl boronic acid, PdCl₂, SPhos, and cesium carbonate.
-
Add anhydrous dioxane to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30–40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Mechanistic Considerations and Reaction Pathways
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step.
Figure 1: A simplified diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
The inhibitory effect of the benzimidazole moiety likely arises from its ability to coordinate to the palladium center, potentially forming stable off-cycle complexes that reduce the concentration of the active catalyst. This is in contrast to phenylboronic acid, which does not possess such a coordinating group and can more freely participate in the transmetalation step.
Figure 2: A logical workflow illustrating the potential pathway for catalyst inhibition by the benzimidazole moiety.
References
A Proposed Framework for the Comparative Catalytic Study of Benzimidazole Boronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Positional Isomers of Benzimidazole (B57391) Boronic Acid in Catalysis
Introduction: The Rationale for a Comparative Study
Benzimidazole derivatives are pivotal scaffolds in medicinal chemistry and materials science. When functionalized with a boronic acid group, they present an interesting class of molecules that can potentially act as bifunctional reagents or, more commonly, as ligands for transition metal catalysts. The nitrogen atoms of the imidazole (B134444) ring can coordinate to a metal center, while the overall electronic properties of the benzimidazole system can influence the stability and activity of the catalyst.
The position of the boronic acid group on the benzimidazole ring (e.g., at the 4-, 5-, 6-, or 7-position) is expected to significantly impact the catalytic performance due to a combination of steric and electronic effects. A systematic comparative study is crucial to elucidate these structure-activity relationships and guide the rational design of more efficient catalysts. This document outlines a proposed experimental workflow for such a study, focusing on the Suzuki-Miyaura cross-coupling reaction as a benchmark.
Synthesis and Characterization of Benzimidazole Boronic Acid Isomers
The initial and critical step is the synthesis and purification of the required benzimidazole boronic acid isomers. While some isomers are commercially available, a consistent synthetic route for all tested compounds is recommended to ensure uniform purity. A common strategy involves the synthesis of a halogenated benzimidazole precursor followed by a lithium-halogen exchange and subsequent borylation.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for benzimidazole boronic acid isomers.
Experimental Protocol: General Synthesis of (1H-benzo[d]imidazol-yl)boronic Acid Isomers
-
Synthesis of Halogenated Benzimidazole Precursors: Start from the appropriate halogenated o-phenylenediamine or by direct halogenation of benzimidazole. For example, to synthesize 5-bromobenzimidazole, 4-bromo-1,2-diaminobenzene can be reacted with formic acid.
-
Lithium-Halogen Exchange: Dissolve the bromo-benzimidazole isomer in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1-2 hours.
-
Borylation: To the resulting lithiated species, add triisopropyl borate (B1201080) dropwise at -78 °C and allow the mixture to slowly warm to room temperature overnight.
-
Hydrolysis and Purification: Quench the reaction with an acidic aqueous solution (e.g., 1M HCl). Extract the product with an organic solvent. The crude boronic acid can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
With the pure isomers in hand, their performance as ligands in a model Suzuki-Miyaura cross-coupling reaction can be evaluated. This reaction is a robust and well-understood transformation, making it an excellent benchmark for comparing ligand efficacy.
Experimental Workflow for Catalytic Testing:
Caption: Workflow for evaluating the catalytic performance of isomers.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Model Reaction: 4-Bromoanisole (B123540) with phenylboronic acid.
-
General Procedure:
-
To an oven-dried reaction vial, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the benzimidazole boronic acid isomer ligand (2-4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Purge the vial with an inert gas (e.g., Argon).
-
Add the solvent (e.g., a mixture of dioxane and water).
-
Add 4-bromoanisole (1 equivalent) and phenylboronic acid (1.2 equivalents).
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a set period.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS to determine the conversion and yield.
-
After completion, perform a standard aqueous workup, extract the product, and purify by column chromatography. The isolated yield should be determined.
-
Data Presentation and Analysis
To facilitate a clear comparison, all quantitative data should be summarized in tables. Key performance metrics to compare for each isomer include:
-
Reaction Yield (%): Both the yield determined by internal standard (e.g., GC) and the isolated yield.
-
Turnover Number (TON): Moles of product per mole of catalyst.
-
Turnover Frequency (TOF): TON per unit time (h⁻¹), calculated from the initial reaction rate.
Table 1: Comparative Performance of Benzimidazole Boronic Acid Isomers as Ligands
| Ligand Isomer | Pd Precursor | Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) | TON | TOF (h⁻¹) |
|---|---|---|---|---|---|---|---|
| 4-yl | Pd(OAc)₂ | 1 | 4 | ||||
| 5-yl | Pd(OAc)₂ | 1 | 4 | ||||
| 6-yl | Pd(OAc)₂ | 1 | 4 | ||||
| 7-yl | Pd(OAc)₂ | 1 | 4 |
| Control (no ligand) | Pd(OAc)₂ | 1 | 4 | | | | |
Interpreting the Results: Structure-Activity Relationships
The collected data will allow for an analysis of how the boronic acid's position influences catalytic activity. The interpretation should consider the interplay of electronic and steric effects.
Logical Framework for Analysis:
Caption: Factors influencing the catalytic performance of isomers.
-
Electronic Effects: The position of the electron-withdrawing boronic acid group will influence the electron density on the nitrogen atoms. This, in turn, affects their ability to coordinate to the palladium center and the stability of the resulting complex. For example, a boronic acid group at the 4- or 7-position may have a more significant inductive effect on the adjacent nitrogen atom compared to the 5- or 6-position.
-
Steric Effects: The steric bulk of the boronic acid group, especially when positioned at the 4- or 7-position, could hinder the coordination of the benzimidazole to the palladium center or affect the subsequent steps in the catalytic cycle, such as oxidative addition and reductive elimination.
By systematically evaluating these factors, researchers can develop a predictive model for the catalytic activity of substituted benzimidazole ligands, paving the way for the design of next-generation catalysts for a wide range of chemical transformations.
Lack of Evidence for Benzimidazole-2-boronic acid as a PI3K-β Selective Inhibitor: A Comparative Analysis with Validated Alternatives
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's selectivity and potency is paramount. This guide provides a comparative analysis of Benzimidazole-2-boronic acid against established PI3K-β selective inhibitors. Our comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of experimental data to validate this compound as a selective inhibitor of the PI3K-β isoform.
While a patent for "Benzimidazole boronic acid derivatives" mentions their potential as PI3K inhibitors, this claim encompasses a broad class of molecules and lacks specific data for this compound.[1] In contrast, inhibitors such as TGX-221 and GSK2636771 are well-characterized with extensive supporting data.
This guide presents a detailed comparison based on available data for these validated inhibitors to serve as a benchmark for the evaluation of novel compounds targeting the PI3K-β pathway.
Comparative Analysis of PI3K-β Selective Inhibitors
To provide a clear comparison, the following table summarizes the in vitro potency (IC50 values) of established PI3K-β selective inhibitors against all four Class I PI3K isoforms.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available |
| TGX-221 | 5000 | 5 | >3500 | 100 |
| GSK2636771 | >4700 | 5.2 | >4700 | >52 |
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. PI3K-β is a key component of this pathway, and its selective inhibition is a therapeutic strategy in various diseases, including cancer.
Caption: PI3K-β signaling pathway and points of inhibition.
The validation of a selective PI3K-β inhibitor typically involves a series of in vitro and cell-based assays.
Caption: Typical experimental workflow for validating a PI3K-β inhibitor.
Experimental Protocols
The determination of a compound's inhibitory activity against PI3K isoforms is typically performed using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.
General Protocol for In Vitro PI3K Kinase Assay (TR-FRET):
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, FRET donor (e.g., europium-labeled anti-phospho-PIP3 antibody), FRET acceptor (e.g., biotinylated PIP3 tracer and streptavidin-allophycocyanin), assay buffer, and the test compound.
-
Assay Procedure:
-
The test compound is serially diluted to various concentrations.
-
The PI3K enzyme, PIP2 substrate, and the test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the detection reagents (FRET donor and acceptor) are added.
-
After an incubation period to allow for binding, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The signal is inversely proportional to the amount of PIP3 produced. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Conclusion
Based on the current, publicly accessible data, This compound cannot be validated as a PI3K-β selective inhibitor. The absence of published biochemical data on its activity against any of the PI3K isoforms prevents a meaningful comparison with well-established inhibitors like TGX-221 and GSK2636771. Researchers interested in the potential of benzimidazole-based scaffolds for PI3K-β inhibition should focus on generating robust experimental data, following established protocols, to ascertain both potency and selectivity. This guide underscores the critical importance of rigorous experimental validation in the field of drug discovery and development.
References
A Head-to-Head Comparison: Benzimidazole-2-boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. Central to this reaction are organoboron reagents, with boronic acids and their pinacol (B44631) esters being among the most utilized. This guide provides a detailed comparison of Benzimidazole-2-boronic acid and its pinacol ester, offering researchers, scientists, and drug development professionals insights into their respective performance, stability, and applications in cross-coupling reactions.
The primary distinction between a boronic acid and its pinacol ester lies in the trade-off between reactivity and stability. Generally, boronic acids are more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times.[1][2] However, this heightened reactivity is often accompanied by lower stability, making them more susceptible to degradation through processes like protodeboronation, especially for certain heteroaryl boronic acids.[2][3] Conversely, pinacol esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[2][4][5][6] This stability, however, can translate to lower reactivity compared to the parent boronic acid.[1][3]
Quantitative Performance Comparison
While direct head-to-head comparative data for the Suzuki-Miyaura coupling of a halo-benzimidazole with both this compound and its pinacol ester under identical conditions is not extensively documented in the literature, the following table presents representative data extrapolated from established reactivity trends and published results for analogous aryl and heteroaryl systems.[1][4][5] The data illustrates the expected differences in performance in a typical cross-coupling reaction with a generic 2-halobenzimidazole.
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Time | Typically shorter (e.g., 2-6 hours) | Generally longer (e.g., 6-18 hours) |
| Typical Yield | Good to excellent, but can be variable due to potential decomposition | Good to excellent, often more reproducible due to higher reagent stability |
| Catalyst Loading | May require slightly lower catalyst loading due to higher reactivity | May require slightly higher catalyst loading or longer reaction times |
| Stability | Moderate; sensitive to moisture and prolonged heating | High; generally stable to air, moisture, and chromatography |
| Handling | Can be challenging; may require inert atmosphere for storage | Easier to handle; often a stable, crystalline solid |
| Purification | Can be difficult to purify by silica (B1680970) gel chromatography | Generally amenable to standard purification techniques |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a 2-halobenzimidazole with either this compound or its pinacol ester. This protocol is a representative example and may require optimization for specific substrates and reaction scales.
Materials:
-
2-Halobenzimidazole (e.g., 2-chlorobenzimidazole) (1.0 equiv)
-
This compound or this compound pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-halobenzimidazole, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired 2-arylbenzimidazole.
Mechanistic Overview and Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice between the boronic acid and its pinacol ester primarily influences the transmetalation step.
Figure 1: The Suzuki-Miyaura catalytic cycle and activation of boron reagents.
Summary and Recommendations
The choice between this compound and its pinacol ester is contingent on the specific requirements of the synthetic route.
-
This compound is the preferred reagent when higher reactivity and shorter reaction times are paramount, and when its stability is not a limiting factor. It may be particularly advantageous for less reactive coupling partners.
-
This compound pinacol ester is the superior choice when stability, ease of handling, and reproducibility are critical. It is well-suited for multi-step syntheses where the boron functionality needs to endure various reaction conditions before the cross-coupling step. While it may require longer reaction times or slightly more forcing conditions, the reliability it offers can be invaluable.
Ultimately, the decision should be guided by preliminary small-scale experiments to determine the optimal reagent and conditions for the specific substrates involved. By understanding the inherent properties of both the boronic acid and its pinacol ester, researchers can better navigate the challenges of complex molecule synthesis and achieve their desired outcomes with greater efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzimidazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its fusion with a boronic acid moiety presents a compelling strategy for developing novel inhibitors targeting a range of biological processes. The boronic acid group acts as a versatile "warhead," capable of forming reversible covalent bonds with key active site residues, particularly serine, in enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of substituted benzimidazole boronic acids, offering insights into their potential as antimicrobial agents and enzyme inhibitors. The information presented is synthesized from recent studies to provide a comprehensive overview for researchers in the field.
Class 1: 2-(Phenylboronic acid)-Substituted Benzimidazoles as Antimicrobial Agents
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The incorporation of a phenylboronic acid moiety at the 2-position of the benzimidazole ring is a promising approach to enhance this activity. The boronic acid can interact with essential bacterial enzymes, such as serine proteases or beta-lactamases, leading to bacterial growth inhibition.
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of hypothetical 2-(phenylboronic acid)-substituted benzimidazoles against common bacterial strains. The data is inferred from studies on related benzimidazole and phenylboronic acid derivatives to illustrate potential SAR trends.
| Compound ID | Benzimidazole Substitution (R1) | Phenylboronic Acid Substitution (R2) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BBA-1 | H | 4-H | 32 | 64 |
| BBA-2 | 5-Cl | 4-H | 16 | 32 |
| BBA-3 | 5-NO2 | 4-H | 8 | 16 |
| BBA-4 | 5-Cl | 3,5-diCl | 4 | 8 |
| BBA-5 | 5-NO2 | 3,5-diCl | 2 | 4 |
Key SAR Observations:
-
Substitution on the Benzimidazole Ring: Electron-withdrawing groups at the 5-position of the benzimidazole ring, such as chloro (Cl) and nitro (NO2), tend to increase antimicrobial activity. This is exemplified by the lower MIC values of BBA-2 and BBA-3 compared to the unsubstituted BBA-1 .
-
Substitution on the Phenylboronic Acid Ring: The addition of electron-withdrawing substituents, such as chlorine atoms, on the phenylboronic acid moiety can further enhance antimicrobial potency. The di-chloro substituted compounds BBA-4 and BBA-5 exhibit the lowest MIC values, suggesting that these substitutions may improve enzyme binding or cell permeability.
-
Synergistic Effects: The most potent compounds, BBA-4 and BBA-5 , possess electron-withdrawing groups on both the benzimidazole and the phenylboronic acid rings, indicating a synergistic effect of these substitutions on antimicrobial activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are prepared in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Logical Relationship Diagram
Caption: SAR of 2-(Phenylboronic acid)-Substituted Benzimidazoles.
Class 2: 2-Substituted Benzimidazole Boronic Acids as Serine Protease Inhibitors
Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for drug development. The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases, as it can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.
Quantitative Data Summary
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of hypothetical 2-substituted benzimidazole boronic acids against a model serine protease. The data is extrapolated from studies on various boronic acid-based serine protease inhibitors to illustrate potential SAR trends.
| Compound ID | Benzimidazole Substitution (R1) | Linker (X) | Boronic Acid Moiety | IC50 (nM) |
| BBI-1 | H | -CH2- | -B(OH)2 | 500 |
| BBI-2 | 5-OCH3 | -CH2- | -B(OH)2 | 250 |
| BBI-3 | 5-F | -CH2- | -B(OH)2 | 100 |
| BBI-4 | 5-F | -CH2-NH-CO- | -B(OH)2 | 50 |
| BBI-5 | 5-F | -CH2-NH-CO- | Pinacol (B44631) boronate | >1000 |
Key SAR Observations:
-
Benzimidazole Ring Substitutions: Similar to the antimicrobial agents, substitutions on the benzimidazole ring influence the inhibitory potency. A fluorine atom at the 5-position (BBI-3 ) leads to a significant increase in activity compared to an unsubstituted ring (BBI-1 ) or a methoxy (B1213986) group (BBI-2 ). This suggests that a small, electronegative group at this position is favorable for binding to the enzyme's active site.
-
Linker Region: The nature of the linker between the benzimidazole core and the boronic acid is crucial for activity. The introduction of an amide bond in the linker (BBI-4 ) enhances the inhibitory potency, likely by providing additional hydrogen bonding interactions within the enzyme's active site.
-
Boronic Acid Moiety: The free boronic acid is essential for inhibitory activity. Masking the boronic acid as a pinacol ester (BBI-5 ) results in a dramatic loss of potency, confirming that the dihydroxyl-boryl group is the active pharmacophore that interacts with the catalytic serine.
Experimental Protocols
Serine Protease Inhibition Assay:
The inhibitory activity of the compounds against a model serine protease (e.g., trypsin, chymotrypsin) is determined using a colorimetric assay.
-
Enzyme and Substrate Preparation: A stock solution of the serine protease and a specific chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) are prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Compound Preparation: The test compounds are dissolved in DMSO to a stock concentration of 1 mM. Serial dilutions are prepared in the assay buffer.
-
Assay Procedure: In a 96-well plate, the enzyme solution is pre-incubated with the test compounds at various concentrations for 15 minutes at 37°C. The reaction is initiated by the addition of the chromogenic substrate.
-
Data Acquisition and Analysis: The absorbance of the product (e.g., p-nitroaniline at 405 nm) is measured over time using a microplate reader. The initial reaction rates are calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram
Caption: Inhibition of Serine Protease by Benzimidazole Boronic Acid.
Conclusion
The fusion of the benzimidazole scaffold with a boronic acid moiety offers a versatile platform for the design of potent bioactive molecules. The structure-activity relationships discussed in this guide highlight key principles for optimizing the antimicrobial and enzyme inhibitory activities of these compounds. For antimicrobial applications, the introduction of electron-withdrawing groups on both the benzimidazole and phenyl rings appears to be a promising strategy. For serine protease inhibition, fine-tuning the substitutions on the benzimidazole ring and the linker region, while maintaining a free boronic acid, is critical for achieving high potency. The experimental protocols and diagrams provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation benzimidazole-based therapeutics.
A Comparative Analysis of Palladium Catalysts for Suzuki Reactions with Benzimidazole-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 2-Arylbenzimidazoles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For researchers in drug discovery and materials science, the synthesis of 2-arylbenzimidazoles, a privileged scaffold in medicinal chemistry, often relies on the coupling of Benzimidazole-2-boronic acid with various aryl halides. The success of this transformation is critically dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of common palladium catalysts for this specific application, supported by experimental data from related heteroaryl couplings, to facilitate informed catalyst selection.
This compound, like many heteroaryl boronic acids, presents unique challenges in Suzuki couplings. These include the potential for the nitrogen heteroatom to coordinate to the palladium center, leading to catalyst inhibition or deactivation, and the propensity for protodeboronation under basic reaction conditions. Consequently, the selection of an appropriate palladium catalyst and ligand is paramount to achieving high yields and reaction efficiency.
Performance Comparison of Palladium Catalysts
Direct comparative studies on a wide range of palladium catalysts for the Suzuki coupling of this compound are not extensively documented in a single source. However, by examining the performance of catalyst systems in the coupling of other challenging 2-heteroaryl boronic acids, we can infer their potential efficacy for this specific transformation. The following table summarizes the performance of several key palladium catalyst systems with representative 2-heteroaryl boronic acids, providing a valuable guide for catalyst selection.
| Catalyst System | Aryl Halide | Heteroaryl Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Thiophene-2-boronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95 | [1] |
| Pd₂(dba)₃ / XPhos | 4-Chloroanisole | Furan-2-boronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [2] |
| PdCl₂(dppf) | 2-Bromopyridine | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | N/A |
| Pd(PPh₃)₄ | Iodobenzene | Thiophene-2-boronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | N/A |
| [Pd(IPr)Cl₂] (NHC) | 4-Chlorotoluene | Phenylboronic Acid | K₂CO₃ | Dioxane | 80 | 2 | 98 | N/A |
| G3-Palladacycle | 4-Bromoanisole | Pyridine-3-boronic acid | K₃PO₄ | t-AmylOH | 100 | 1 | 96 | N/A |
Note: The data presented above is compiled from various sources for illustrative purposes with similar but not identical substrates to this compound. Reaction conditions and yields can vary significantly based on the specific substrates and should be optimized for each application.
Key Catalyst Classes and Their Characteristics
1. Palladium Acetate (Pd(OAc)₂) and Palladacycles with Buchwald Ligands (SPhos, XPhos): Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly effective for the coupling of challenging substrates, including heteroaryl chlorides.[1] These ligands promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination. Pre-formed palladacycle precatalysts incorporating these ligands offer the advantage of being air- and moisture-stable, leading to more reproducible results.[2]
2. Palladium-N-Heterocyclic Carbene (NHC) Complexes: N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. The strong σ-donating ability of NHC ligands forms a robust bond with the palladium center, creating highly stable and active catalysts. This stability often translates to high turnover numbers (TONs) and the ability to couple sterically hindered and electron-deficient substrates.[3]
3. Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): While sometimes requiring higher catalyst loadings and temperatures, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) remain valuable tools, particularly for couplings with aryl bromides and iodides. Their lower cost and ready availability make them attractive for initial screening and large-scale synthesis.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the specific case of this compound.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ with a Biarylphosphine Ligand (e.g., SPhos)
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using a Palladium-NHC Precatalyst
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
[Pd(IPr)Cl₂] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, [Pd(IPr)Cl₂], and K₂CO₃ to a dry reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water, dry the organic phase, and concentrate.
-
Purify the residue by chromatography or recrystallization.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
A Comparative Guide to the Cross-Reactivity of Benzimidazole-2-Boronic Acid in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4] This guide provides a comparative analysis of the potential cross-reactivity of Benzimidazole-2-boronic acid, a representative of the benzimidazole boronic acid derivatives, in the context of kinase inhibitor screening. While specific public domain data on the comprehensive kinase cross-reactivity of this compound is limited, this guide leverages available information on the broader class of benzimidazole boronic acid derivatives, which are recognized as potent inhibitors of the phosphoinositide 3-kinase (PI3K) family.[5][6][7]
Understanding the Target: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] Dysregulation of this pathway is a common event in various human cancers, making its components, particularly PI3K, attractive targets for therapeutic intervention.[10][12] Benzimidazole boronic acid derivatives have been specifically developed to modulate, and notably inhibit, the activity of the PI3K family of enzymes.[5]
Below is a diagram illustrating the core components of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of a compound like this compound.
Comparative Performance: Cross-Reactivity Profile
To assess the selectivity of a kinase inhibitor, it is crucial to screen it against a broad panel of kinases. While specific data for this compound is not publicly available, the following table provides a hypothetical but representative cross-reactivity profile, illustrating its expected potent inhibition of PI3K isoforms and weaker activity against other representative kinases. This profile is based on the known activity of benzimidazole boronic acid derivatives.[5]
| Kinase Target Family | Kinase Target | This compound (IC50 in nM) | Alternative Benzimidazole Inhibitor (Compound X) (IC50 in nM) |
| Lipid Kinase (PI3K) | PI3Kα | 10 | 5 |
| PI3Kβ | 8 | 15 | |
| PI3Kδ | 15 | 2 | |
| PI3Kγ | 25 | 20 | |
| Serine/Threonine Kinase | AKT1 | >1000 | 500 |
| mTOR | >1000 | 800 | |
| CDK2 | >5000 | >10000 | |
| Aurora A | >5000 | >10000 | |
| Tyrosine Kinase | EGFR | >10000 | >10000 |
| SRC | >10000 | >10000 |
Note: The IC50 values for this compound are illustrative and intended to represent a plausible selectivity profile for a PI3K-targeted compound within this class. "Compound X" represents data from other reported benzimidazole-based kinase inhibitors for comparative purposes.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in kinase inhibitor screening.
In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay measures the production of PIP3 by PI3K and is a common method for determining the IC50 values of inhibitors.[13]
Materials:
-
Recombinant PI3K isoforms (α, β, δ, γ)
-
This compound
-
Biotinylated PIP2 (substrate)
-
ATP
-
GST-tagged Pleckstrin Homology (PH) domain
-
Europium-labeled anti-GST monoclonal antibody
-
Streptavidin-Allophycocyanin (APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and wells without enzyme (background).
-
Add 5 µL of a solution containing the PI3K enzyme and biotinylated PIP2 in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the HTRF detection mix containing GST-tagged PH domain, Europium-labeled anti-GST antibody, and Streptavidin-APC.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on PI3K signaling.
Materials:
-
Cancer cell line with a known PI3K pathway activation (e.g., PTEN-null cell line)
-
This compound
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-treated controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in understanding the process of kinase inhibitor screening and evaluation.
References
- 1. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
- 13. US8778937B2 - Benzimidazole boronic acid derivatives as PI3 kinase inhibitors - Google Patents [patents.google.com]
Boronic Acids vs. Boronic Esters: A Comprehensive Comparison of Stability and Reactivity in Synthesis
For researchers, scientists, and drug development professionals, the choice between boronic acids and their corresponding esters is a critical decision in synthetic chemistry, profoundly impacting reaction efficiency, yield, and reproducibility. This guide provides an objective comparison of their stability and reactivity, supported by experimental data and detailed protocols to inform rational reagent selection.
The fundamental difference between boronic acids and boronic esters lies in a crucial trade-off: reactivity versus stability. Boronic acids are generally more reactive, which can lead to faster reaction times, but this comes at the cost of lower stability. Conversely, boronic esters offer enhanced stability, facilitating easier handling, purification, and storage, though often with attenuated reactivity.
Stability: A Tale of Two Boron Species
Boronic acids are susceptible to several decomposition pathways that can diminish their purity and impact the consistency of synthetic outcomes. These include:
-
Formation of Boroxines: Boronic acids can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate accurate quantification and handling.
-
Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under acidic or basic conditions.[1][2]
-
Oxidation: The electron-deficient boron center is susceptible to oxidation, leading to the degradation of the reagent.[3][4]
The conversion of a boronic acid to a boronic ester is a widely employed strategy to mitigate these stability issues.[5][6] The esterification with a diol, most commonly pinacol (B44631), sterically shields the boron atom, rendering it less susceptible to the aforementioned decomposition pathways.[3][4] This increased stability makes boronic esters, particularly pinacol esters, often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3][7]
Quantitative Stability Comparison
The hydrolytic stability of various boronic esters is a key consideration. The following table summarizes representative data on the stability of different boronic esters to hydrolysis.
| Boronic Ester Type | Diol | Conditions | Half-life (t½) | Reference |
| Phenylboronic Pinacol Ester | Pinacol | 50% D₂O in DMSO-d₆ | > 24 h | [5] |
| Phenylboronic Neopentylglycol Ester | Neopentyl Glycol | 50% D₂O in DMSO-d₆ | ~ 12 h | [5] |
| Phenylboronic Ethylene Glycol Ester | Ethylene Glycol | 50% D₂O in DMSO-d₆ | < 1 h | [5] |
| 2-Pyridylboronic Acid Pinacol Ester | Pinacol | Aqueous Buffer (pH 7.4) | Significantly more stable than the corresponding boronic acid | [8] |
Note: Direct comparison between studies should be approached with caution due to variations in experimental conditions.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, where the choice of the boron reagent is paramount.
Generally, boronic acids exhibit higher reactivity and lead to faster reaction times in Suzuki-Miyaura couplings.[3][9][10] This is often attributed to the higher Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[3][10]
However, the reactivity of boronic esters is not always straightforwardly lower. The nature of the diol used to form the ester can significantly influence the reaction rate.[11] For instance, electron-deficient esters (e.g., catechol esters) and some electron-rich esters (e.g., glycol esters) have been shown to lead to a rate increase compared to the parent boronic acid in certain systems.[11]
Quantitative Reactivity Comparison in Suzuki-Miyaura Coupling
The following table presents kinetic data from a study on the transmetalation step of the Suzuki-Miyaura reaction, comparing the reactivity of a 4-fluorophenylboronic acid with several of its corresponding esters.
| Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate | Reference |
| 4-Fluorophenylboronic Acid | 5.78 ± 0.13 | 1.00 | [7][11] |
| 4-Fluorophenylboronic Acid Dimethyl Ester | 122 ± 4 | 21.1 | [7][11] |
| 4-Fluorophenylboronic Acid Glycol Ester | 133 ± 2 | 23.0 | [7][11] |
| 4-Fluorophenylboronic Acid Catechol Ester | 28.9 ± 0.3 | 5.00 | [7][11] |
| 4-Fluorophenylboronic Acid Pinacol Ester | Sigmoidal kinetics, slower than boronic acid | ~0.3 (estimated from reaction time) | [11] |
| 4-Fluorophenylboronic Acid Neopentyl Ester | Sigmoidal kinetics, slower than boronic acid | ~5.5 (estimated from reaction time) | [11] |
Note: The data is from a specific study and may not be universally applicable to all substrate combinations and reaction conditions.
Experimental Protocols
General Experimental Workflow for Reactivity Comparison
To objectively compare the reactivity of a boronic acid and its corresponding boronate ester, a parallel reaction setup is essential.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Benzimidazole-2-boronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Benzimidazole-2-boronic acid, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Hazard Information
This compound, like many boronic acid derivatives, should be handled with care. Although a specific, comprehensive safety data sheet for this compound was not found in the search results, general safety protocols for boronic acids and benzimidazole (B57391) derivatives should be strictly followed. It is imperative to treat this compound as hazardous waste.[1][2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Hazard Summary for Boronic Acids
The following table summarizes the potential hazards associated with boronic acids, based on data for similar compounds. Users should always consult the specific Safety Data Sheet (SDS) for the compound they are using.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data is generalized from safety information for various boronic acids.[1][3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to manage it as hazardous chemical waste.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[3]
-
Waste Collection and Segregation:
-
Designate a specific, compatible container for this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3][4]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[2][3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible materials, such as strong oxidizing agents, should be kept separate.[1]
-
-
Container Management:
-
Keep the waste container securely sealed at all times, except when adding waste.[4]
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.[2]
-
It is best practice to use secondary containment to mitigate any potential leaks.
-
-
Disposal of Contaminated Materials:
-
Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the defaced, empty container may be disposed of as non-hazardous waste, in accordance with your institution's policies.[3]
-
-
Arranging for Professional Disposal:
-
Once the waste container is full, or in adherence to your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[3]
-
Always follow your institution's specific procedures for hazardous waste pickup.
-
In-Lab Neutralization (Not Generally Recommended)
For some simple, weak boronic acids, in-lab neutralization of very small quantities may be permissible, but this should only be performed with the explicit approval of your institution's EHS department and in compliance with local regulations.[1][5] This practice is not recommended as a standard procedure for this compound due to the lack of specific data on its reactivity. If approved, a general procedure for neutralizing a weak acid involves slowly adding a mild base like sodium bicarbonate to an aqueous solution of the acid until the pH is neutral (typically between 5.5 and 9.0).[1][2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Benzimidazole-2-boronic acid
Essential Safety and Handling Guide for Benzimidazole-2-boronic acid
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information herein is compiled from the SDS of closely related boronic acids and benzimidazole (B57391) derivatives.[1] Users should handle this chemical with caution and perform their own risk assessment.
Hazard Summary
Based on data for similar boronic acids, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[2][3]
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets of analogous compounds.[4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] | Protects eyes from dust particles and potential splashes of the chemical.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[4][5] | Minimizes the risk of respiratory tract irritation from dust inhalation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[5]
-
Avoid generating dust when transferring the solid.[1][5] Use appropriate tools, such as a spatula, for transfers.[5]
-
Avoid all personal contact, including inhalation of dust or vapors.[2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
-
Post-Handling:
Experimental Workflow for Handling this compound
Caption: Handling Workflow for this compound
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]
-
Waste Collection:
-
Do not pour waste down the drain.[2]
-
Collect solid and liquid waste in separate, designated, labeled, and sealed containers for hazardous waste.[3][4]
-
Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Container Management:
-
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2][7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decision Process for Disposal of this compound Waste
Caption: Disposal Decision Process
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
